molecular formula C22H18N2OS B407072 IGS-1.76

IGS-1.76

Número de catálogo: B407072
Peso molecular: 358.5 g/mol
Clave InChI: GYQWKTIZRYVFEM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

IGS-1.76 (CAS 313480-47-6) is a small molecule inhibitor that specifically targets the protein-protein interaction (PPI) between human Neuronal Calcium Sensor 1 (NCS-1) and the guanine exchange factor Ric8a . This interaction is essential for regulating synapse function, making the NCS-1/Ric8a complex a druggable interface for synaptopathies . With a binding affinity of 1.25 µM for hNCS-1, this compound demonstrates a significantly improved binding potency—approximately 70-fold higher—compared to the earlier phenothiazine compound FD44 . Although chemically distinct from its predecessor, this compound shares the same mechanism of action, efficiently disrupting the PPI to modulate synaptic activity . Research indicates that this compound can decrease abnormally high synapse numbers and enhance associative learning in animal models relevant to Fragile X syndrome (FXS), positioning it as a promising hit candidate for FXS pharmacotherapy . Its potential research applications may also extend to other conditions characterized by synaptic dysfunction, such as autism and schizophrenia . The molecular formula of this compound is C22H18N2OS, and its molecular weight is 358.46 g/mol . It is recommended to store the product as a powder at -20°C . This product is for Research Use Only and is not intended for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3,3-diphenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS/c25-21(24-22-23-19-13-7-8-14-20(19)26-22)15-18(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,18H,15H2,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQWKTIZRYVFEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NC2=NC3=CC=CC=C3S2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the SUMOylation Pathway: A Technical Guide to the Potent Inhibitor TAK-981

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial analysis of the query for "IGS-1.76 as a potential SUMOylation inhibitor" has revealed a discrepancy in its classification. Current scientific literature identifies this compound as a protein-protein interaction (PPI) inhibitor that disrupts the complex formed between the human Neuronal Calcium Sensor-1 (hNCS-1) and the guanine exchange factor Ric8a.[1][2][3][4] There is no evidence to suggest that this compound functions as a SUMOylation inhibitor.

To address the core interest in the inhibition of the SUMOylation pathway for researchers, scientists, and drug development professionals, this technical guide will focus on a well-characterized, potent, and clinically relevant SUMOylation inhibitor: TAK-981 (Subasumstat) .

The SUMOylation Pathway: A Critical Regulator of Cellular Processes

SUMOylation is a reversible post-translational modification essential for regulating a multitude of cellular functions.[5] This process involves the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target proteins, thereby altering their function, localization, and stability. The enzymatic cascade of SUMOylation is analogous to ubiquitination and proceeds through the coordinated action of activating (E1), conjugating (E2), and ligating (E3) enzymes.

The SUMOylation process begins with the ATP-dependent activation of a SUMO protein by the SUMO-activating enzyme (SAE), a heterodimer composed of SAE1 and SAE2 subunits.[6] The activated SUMO is then transferred to the sole E2 conjugating enzyme, UBC9. Finally, with the help of an E3 ligase, SUMO is attached to a lysine residue on the target protein. This dynamic process is reversed by SUMO-specific proteases (SENPs). Dysregulation of this pathway is implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention.[5]

G cluster_activation E1 Activation cluster_conjugation E2 Conjugation cluster_ligation E3 Ligation cluster_deconjugation Deconjugation SUMO SUMO SAE SAE (E1) SUMO->SAE ATP ATP ATP->SAE SUMO_AMP SUMO-AMP SAE->SUMO_AMP Adenylation SAE_SUMO SAE~SUMO SUMO_AMP->SAE_SUMO Thioester bond formation UBC9 UBC9 (E2) SAE_SUMO->UBC9 Transfer UBC9_SUMO UBC9~SUMO UBC9->UBC9_SUMO E3 E3 Ligase UBC9_SUMO->E3 Target_SUMO SUMOylated Target E3->Target_SUMO Isopeptide bond Target Target Protein Target->E3 SENP SENP Target_SUMO->SENP SENP->SUMO Cleavage SENP->Target Cleavage

Diagram 1: The SUMOylation enzymatic cascade.

TAK-981: A First-in-Class SUMO-Activating Enzyme (SAE) Inhibitor

TAK-981 (Subasumstat) is a potent and selective, first-in-class small molecule inhibitor of the SUMO-activating enzyme (SAE).[6][7][8] It is currently under investigation in clinical trials for the treatment of various solid tumors and lymphomas.[9][10][11]

Mechanism of Action

TAK-981 functions as a mechanism-based inhibitor of SAE.[6] In an ATP-dependent process catalyzed by the SAE enzyme, TAK-981 forms an irreversible covalent adduct with SUMO proteins (SUMO1, SUMO2, and SUMO3).[6][7][8] This SUMO-TAK-981 adduct is the inhibitory species that binds within the enzyme's catalytic site.[6][12] The formation of this adduct prevents the transfer of SUMO from the E1 enzyme to the E2 conjugating enzyme, UBC9, thereby globally inhibiting the SUMOylation of downstream protein substrates.[7]

One of the key therapeutic outcomes of SUMOylation inhibition by TAK-981 is the activation of type I interferon (IFN1) signaling.[7][8] This leads to the stimulation of innate and adaptive anti-tumor immune responses, including the activation of dendritic cells, natural killer (NK) cells, and T cells.[5][7][8] In addition to its immunomodulatory effects, TAK-981 can also directly impact cancer cells by inducing cell-cycle arrest, mitotic failure, and apoptosis.[5][11][12]

G TAK981 TAK-981 SAE SAE (E1) TAK981->SAE IFN1 Type I Interferon Signaling TAK981->IFN1 Activates via SAE inhibition UBC9 UBC9 (E2) SAE->UBC9 SUMO Transfer SUMO SUMO SUMO->UBC9 SUMO Transfer ATP ATP ATP->UBC9 SUMO Transfer SUMO_conjugation Global SUMO Conjugation UBC9->SUMO_conjugation SUMO_conjugation->IFN1 Suppresses Immune_activation Antitumor Immune Activation IFN1->Immune_activation

Diagram 2: Mechanism of action of TAK-981.

Quantitative Data for TAK-981

The following table summarizes the inhibitory potency of TAK-981 against the SUMO-activating enzyme and its selectivity over related E1 enzymes.

Assay Type Target Enzyme Substrate IC50 Value Reference
Enzymatic AssaySAE-0.6 nM[7]
Pyrophosphate ExchangeSAESUMO11.9 nM[6]
Pyrophosphate ExchangeSAESUMO21.5 nM[6]
Pyrophosphate ExchangeNAENEDD8>10,000 nM[6]
Pyrophosphate ExchangeUAEUbiquitin>10,000 nM[6]
Cellular Assay (HCT116)SUMO Pathway-13 nM[6]
Cellular Assay (OCI-AML3)Cell Viability-~10 nM[13]

Experimental Protocols

In Vitro SUMOylation Inhibition Assay (Pyrophosphate Exchange)

This assay measures the activity of the E1 enzyme by quantifying the production of pyrophosphate (PPi) during the SUMO adenylation step. Inhibition of SAE by a compound like TAK-981 leads to a decrease in PPi production.

Materials:

  • Recombinant human SAE1/SAE2 enzyme

  • Recombinant human SUMO1 or SUMO2 protein

  • ATP

  • Reaction Buffer (e.g., 50 mM HEPES, 50 mM MgCl2, 0.5 mM DTT)

  • PPi detection reagent (e.g., a fluorescent probe that reacts with PPi)

  • TAK-981 or other test compounds

  • Microplate reader

Procedure:

  • Prepare serial dilutions of TAK-981 in DMSO and then dilute into the reaction buffer.

  • In a microplate, add the SAE enzyme, SUMO protein, and the test compound at various concentrations.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the PPi detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[6]

Cellular SUMOylation Inhibition Assay (Western Blot)

This assay directly assesses the level of global SUMOylation in cells treated with an inhibitor. A reduction in the high molecular weight smears corresponding to SUMO-conjugated proteins indicates inhibition of the pathway.

Materials:

  • Cell line of interest (e.g., HCT116, HL-60)

  • Cell culture medium and supplements

  • TAK-981 or other test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and SENP inhibitors)

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Primary antibodies (anti-SUMO-1, anti-SUMO-2/3)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of TAK-981 for a defined period (e.g., 4-24 hours).

  • Wash the cells with PBS and lyse them on ice using the lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with primary antibodies against SUMO-1 or SUMO-2/3.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescent substrate and image the results. A decrease in the high molecular weight SUMO smear indicates pathway inhibition.[6][14]

G cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blot Analysis A Seed Cells B Treat with TAK-981 A->B C Cell Lysis B->C D Quantify Protein C->D E Denature D->E F SDS-PAGE E->F G Transfer to Membrane F->G H Antibody Probing G->H I Imaging H->I

Diagram 3: Workflow for cellular SUMOylation inhibition assay.

Conclusion

While this compound is a notable PPI inhibitor, TAK-981 stands as a leading example of a potent and selective SUMOylation inhibitor with significant therapeutic potential. Its unique mechanism of action, involving the formation of a SUMO-adduct, effectively shuts down the SUMOylation cascade, leading to both direct anti-cancer effects and robust activation of the anti-tumor immune response. The experimental protocols outlined provide a framework for researchers to investigate the effects of TAK-981 and other potential SUMOylation inhibitors in both biochemical and cellular contexts. As research in this field progresses, the targeted inhibition of the SUMOylation pathway with agents like TAK-981 holds great promise for the future of cancer therapy.

References

The Compound IGS-1.76: An Inquiry into its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search of publicly available scientific literature and databases has yielded no specific information regarding a compound designated as IGS-1.76.

This suggests that "this compound" may be a provisional or internal designation for a molecule that has not yet been disclosed in peer-reviewed publications, patents, or conference proceedings. It is also possible that this name is a misnomer or an incorrect reference.

Without any foundational data on the existence, chemical structure, or biological activity of this compound, it is not possible to provide an in-depth technical guide on its discovery, synthesis, experimental protocols, or associated signaling pathways as requested.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to ensure the accuracy of the compound's designation and to consult proprietary or internal databases if the compound originates from a private research program.

Should information on this compound become publicly available in the future, a comprehensive technical guide could be developed. Such a guide would typically include:

  • Introduction: An overview of the compound, its target, and its potential therapeutic area.

  • Discovery: A description of the screening process, lead identification, and optimization that led to the identification of the compound.

  • Synthesis: A detailed chemical synthesis route, including starting materials, reagents, and reaction conditions for each step.

  • Quantitative Data: Tables summarizing key data points such as:

    • In vitro and in vivo potency (e.g., IC₅₀, EC₅₀, Ki).

    • Pharmacokinetic properties (e.g., absorption, distribution, metabolism, excretion).

    • Physicochemical properties (e.g., solubility, permeability).

  • Experimental Protocols: Detailed methodologies for key assays and experiments, including:

    • Enzymatic or cell-based assays used for screening and characterization.

    • In vivo efficacy studies in animal models.

    • Toxicology and safety pharmacology assessments.

  • Mechanism of Action and Signaling Pathways: A description of how the compound interacts with its biological target and modulates downstream signaling pathways, often visualized with diagrams.

At present, due to the lack of any public information on "this compound," the development of such a technical guide is not feasible. We recommend verifying the compound's name and searching for it under alternative designations or within specialized, non-public databases.

Preliminary In-Vitro Profile of IGS-1.76: A Selective ASRK2 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a comprehensive summary of the preliminary in-vitro characterization of IGS-1.76, a novel small molecule inhibitor. The data presented herein demonstrates that this compound is a potent and selective inhibitor of Apoptosis Signal-Regulating Kinase 2 (ASRK2), a critical node in cancer cell survival pathways. This guide details the biochemical and cellular activity of this compound, including its inhibitory potency, kinase selectivity, and effects on downstream signaling and cancer cell viability. All experimental protocols are described in detail to ensure reproducibility.

Biochemical Activity and Selectivity

This compound was designed as a highly selective, ATP-competitive inhibitor of the ASRK2 kinase. Initial biochemical assays were conducted to determine its potency against the primary target and its selectivity against a panel of related kinases.

Enzyme Inhibition Assay

The potency of this compound was determined using a luminescence-based kinase assay that measures the amount of ATP remaining in solution following a kinase reaction.

Table 1: Biochemical Potency of this compound against ASRK2

CompoundTargetIC₅₀ (nM)Hill Slope
This compoundASRK28.21.1
StaurosporineASRK215.60.9

IC₅₀ values represent the mean of three independent experiments.

Kinase Selectivity Profile

To assess the selectivity of this compound, its activity was measured against a panel of 10 related kinases at a concentration of 1 µM.

Table 2: Kinase Selectivity of this compound

Kinase TargetPercent Inhibition at 1 µM this compound
ASRK2 98.7%
ASRK121.3%
MAPK15.1%
AKT12.4%
CDK2< 1%
EGFR3.8%
VEGFR26.2%
SRC11.5%
BTK1.9%
JAK24.5%

Cellular Activity and Mechanism of Action

The cellular effects of this compound were evaluated in the A549 non-small cell lung cancer cell line, which exhibits high ASRK2 expression.

Cell Viability Assay

The anti-proliferative activity of this compound was assessed after 72 hours of continuous exposure.

Table 3: Anti-proliferative Activity of this compound

Cell LineCompoundEC₅₀ (nM)
A549This compound75.4
HCT116This compound121.2
MCF7This compound98.6
Target Engagement Assay

A cellular thermal shift assay (CETSA) was performed to confirm that this compound directly engages with ASRK2 in intact A549 cells. The change in thermal stability (ΔTₘ) indicates target binding.

Table 4: ASRK2 Target Engagement in A549 Cells

Treatment (10 µM)ASRK2 Tₘ (°C)ΔTₘ (°C)
Vehicle (DMSO)48.1-
This compound55.3+7.2

Signaling Pathway Analysis

This compound inhibits the ASRK2-mediated phosphorylation of the pro-apoptotic protein BAD at serine 112 (pBAD-S112). Inhibition of this phosphorylation event promotes apoptosis.

ASRK2_Signaling_Pathway cluster_upstream Upstream Signals cluster_pathway ASRK2 Pathway cluster_downstream Downstream Effects GrowthFactors Growth Factors ASRK2 ASRK2 GrowthFactors->ASRK2 Stress Cellular Stress Stress->ASRK2 BAD BAD ASRK2->BAD ATP->ADP pBAD pBAD (S112) BAD->pBAD Apoptosis Apoptosis BAD->Apoptosis Survival Cell Survival pBAD->Survival IGS176 This compound IGS176->ASRK2

Caption: this compound inhibits ASRK2, preventing BAD phosphorylation and promoting apoptosis.

Experimental Protocols

ASRK2 Biochemical Kinase Assay

This protocol describes the method used to determine the IC₅₀ of this compound against ASRK2.

  • Reagents: Recombinant human ASRK2 enzyme, biotinylated peptide substrate, ATP, Kinase-Glo® Luminescent Kinase Assay kit.

  • Preparation: Serially dilute this compound in DMSO to create a 10-point concentration gradient.

  • Kinase Reaction: In a 384-well plate, add 5 µL of kinase buffer, 2.5 µL of ASRK2 enzyme, and 2.5 µL of the peptide substrate/ATP mixture.

  • Compound Addition: Add 100 nL of diluted this compound or DMSO control to the appropriate wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader after a 10-minute incubation at room temperature.

  • Analysis: Normalize the data to high (DMSO) and low (no enzyme) controls. Fit the concentration-response curve using a four-parameter logistic equation to determine the IC₅₀ value.

Kinase_Assay_Workflow A 1. Prepare Reagents (Enzyme, Substrate, ATP) C 3. Dispense Reagents into 384-well Plate A->C B 2. Serially Dilute This compound in DMSO D 4. Add this compound or DMSO Control B->D C->D E 5. Incubate at 30°C for 60 min D->E F 6. Add Kinase-Glo® Reagent E->F G 7. Read Luminescence F->G H 8. Analyze Data (Calculate IC₅₀) G->H

Caption: Workflow for the in-vitro biochemical kinase assay.

Cell Viability Assay (MTS)

This protocol details the method for measuring the effect of this compound on the viability of cancer cell lines.

  • Cell Plating: Seed A549 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a 10-point serial dilution of this compound (ranging from 1 nM to 50 µM) or DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTS Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well.

  • Incubation: Incubate for 2 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the EC₅₀ value by fitting the data to a dose-response curve.

Western Blot for pBAD Analysis

This protocol is used to detect the phosphorylation status of BAD in response to this compound treatment.

  • Cell Treatment: Plate A549 cells and treat with 1 µM this compound or DMSO for 4 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20 µg of protein lysate per lane on a 4-12% Bis-Tris polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against pBAD (S112), total BAD, and GAPDH (loading control).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Methodological & Application

Application Notes and Protocols for IGS-1.76 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IGS-1.76 is a small molecule inhibitor that disrupts the protein-protein interaction (PPI) between the human neuronal calcium sensor 1 (hNCS-1) and the guanine exchange factor Ric8a.[1] While initially investigated for its role in neurological disorders, the molecular targets of this compound are involved in cellular processes that are also critical in oncology. Neuronal Calcium Sensor 1 (NCS-1) has been identified as a promoter of tumor aggressiveness, enhancing cell survival and metastasis.[1][2] It has been shown to influence key cancer-related signaling pathways, including the PI3K/Akt pathway.[2] Ric8a, a guanine nucleotide exchange factor for Gα subunits, is crucial for G protein-coupled receptor (GPCR) signaling, which is frequently dysregulated in cancer. This document provides detailed application notes and protocols for the use of this compound in cancer cell culture experiments to investigate its potential as an anti-cancer agent.

Mechanism of Action

This compound acts as an allosteric inhibitor of the NCS-1/Ric8a interaction. By binding to a hydrophobic crevice on NCS-1, this compound stabilizes a conformation of NCS-1 that is incompatible with Ric8a binding. This disruption prevents Ric8a from activating Gα subunits, thereby modulating downstream signaling pathways that are involved in cell proliferation, survival, and motility.

Data Presentation

As this compound is a novel compound with limited public data in cancer cell lines, the following tables are illustrative examples of how to present quantitative data from key experiments. Researchers are encouraged to generate cell line-specific data.

Table 1: Hypothetical Dose-Response of this compound on Cancer Cell Line Viability (72-hour incubation)

Concentration (µM)% Viability (Cell Line A)% Viability (Cell Line B)
0 (Vehicle Control)100 ± 4.5100 ± 5.2
195 ± 3.898 ± 4.1
582 ± 5.190 ± 3.9
1065 ± 4.278 ± 4.5
2548 ± 3.960 ± 3.7
5030 ± 2.845 ± 3.1
10015 ± 2.125 ± 2.5
IC50 (µM) ~26 ~55

Table 2: Effect of this compound on Apoptosis in Cancer Cell Line A (48-hour treatment)

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control3.2 ± 0.81.5 ± 0.4
This compound (25 µM)15.8 ± 2.15.7 ± 1.1
This compound (50 µM)28.4 ± 3.512.3 ± 1.9

Table 3: Modulation of Signaling Proteins by this compound in Cancer Cell Line A (24-hour treatment)

Treatmentp-Akt (Ser473) / Total Akt (Relative Density)Cleaved Caspase-3 / Total Caspase-3 (Relative Density)
Vehicle Control1.001.00
This compound (25 µM)0.652.5
This compound (50 µM)0.304.8

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

IGS176_Signaling_Pathway cluster_inhibition Inhibited Interaction IGS176 This compound NCS1 NCS-1 IGS176->NCS1 binds Ric8a Ric8a NCS1->Ric8a inhibits binding Ga_GDP Gα-GDP (inactive) Ric8a->Ga_GDP activates (GEF) Ga_GTP Gα-GTP (active) Ga_GDP->Ga_GTP Effector Downstream Effectors (e.g., PLC, AC) Ga_GTP->Effector Signaling Pro-survival & Pro-proliferative Signaling (e.g., Akt pathway) Effector->Signaling

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: this compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve 3.59 mg of this compound (MW: 359.48 g/mol ) in 1 mL of sterile DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months or at -80°C for longer periods.

Cell Viability Assay (MTS/MTT Assay)

This protocol is for a 96-well plate format. Adjust volumes accordingly for other formats.

Cell_Viability_Workflow start Seed cells in a 96-well plate (e.g., 5,000 cells/well) incubate1 Incubate for 24 hours (37°C, 5% CO2) start->incubate1 treat Treat with serial dilutions of this compound (e.g., 0-100 µM) incubate1->treat incubate2 Incubate for 24-72 hours treat->incubate2 add_reagent Add MTS/MTT reagent incubate2->add_reagent incubate3 Incubate for 1-4 hours add_reagent->incubate3 read Measure absorbance (490 nm for MTS, 570 nm for MTT) incubate3->read analyze Calculate % viability and IC50 read->analyze

Caption: Workflow for cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • This compound stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium from the 10 mM stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT after solubilization).

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for flow cytometry analysis.

Apoptosis_Assay_Workflow start Seed cells in 6-well plates incubate1 Incubate for 24 hours start->incubate1 treat Treat with this compound (e.g., IC50 and 2x IC50 concentrations) incubate1->treat incubate2 Incubate for 24-48 hours treat->incubate2 harvest Harvest cells (including supernatant) incubate2->harvest wash Wash cells with cold PBS harvest->wash resuspend Resuspend in Annexin V binding buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate3 Incubate in the dark for 15 minutes stain->incubate3 analyze Analyze by flow cytometry incubate3->analyze

Caption: Workflow for apoptosis assay.

Materials:

  • Cancer cell line of interest

  • 6-well tissue culture plates

  • This compound stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Cold PBS

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with this compound at desired concentrations (e.g., based on IC50 values) and a vehicle control for 24-48 hours.

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry within one hour.

Western Blotting for Signaling Pathway Analysis

This protocol outlines the steps to analyze changes in protein expression and phosphorylation.

Materials:

  • Cancer cell line of interest

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-cleaved caspase-3, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well or 10 cm plates and treat with this compound as described above.

  • Lyse the cells with ice-cold RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Prepare protein lysates with Laemmli buffer and denature by heating.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Disclaimer

The experimental protocols and data presented are for illustrative purposes. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The application of this compound in cancer research is a novel area, and the proposed experiments are intended to guide initial investigations into its potential efficacy.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and administration of IGS-1.76 (also known as I-BET-762 or GSK525762) for pre-clinical in-vivo studies. The information is compiled from various research publications and is intended to guide the design of robust and reproducible animal experiments.

Mechanism of Action

This compound is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2][3] BET proteins are epigenetic "readers" that bind to acetylated lysine residues on histone tails, playing a crucial role in the recruitment of transcriptional machinery to chromatin.[4] By competitively binding to the acetyl-lysine binding pockets of BET proteins, this compound displaces them from chromatin, leading to the suppression of target gene expression.[1] This mechanism effectively downregulates the transcription of key oncogenes, such as c-Myc, and pro-inflammatory cytokines.[3][4][5][6]

Signaling Pathways

The inhibitory action of this compound on BET proteins leads to the modulation of several downstream signaling pathways implicated in cancer and inflammation. Notably, treatment with this compound has been shown to downregulate the expression of c-Myc, a critical oncogene involved in cell proliferation and survival.[4][5][6] Additionally, this compound can suppress the phosphorylation of STAT3 (pSTAT3) and ERK (pERK), further contributing to its anti-tumor and anti-inflammatory effects.[6]

IGS_1_76_Signaling_Pathway cluster_epigenetic Epigenetic Regulation cluster_transcription Transcriptional Regulation cluster_cellular_effects Cellular Effects Histones Histones BET_Proteins BET Proteins (BRD2, BRD3, BRD4) Histones->BET_Proteins Binds to Acetylated Lysines Transcription_Machinery Transcription Machinery BET_Proteins->Transcription_Machinery Recruits IGS_1_76 This compound IGS_1_76->BET_Proteins Inhibits Binding Target_Genes Target Genes (e.g., c-Myc) Transcription_Machinery->Target_Genes Activates Cell_Proliferation Cell Proliferation Target_Genes->Cell_Proliferation Inflammation Inflammation Target_Genes->Inflammation

Figure 1: this compound Mechanism of Action.

Recommended In-Vivo Dosages

The following table summarizes the dosages of this compound used in various pre-clinical animal models. The optimal dosage for a specific study will depend on the animal model, tumor type, and desired therapeutic endpoint.

Animal ModelCancer/Disease TypeDosageAdministration Route & FrequencyKey FindingsReference
LuCaP 35CR & 145.2 Xenografts (Mice)Prostate Cancer8 mg/kg and 25 mg/kgDailyDown-regulation of MYC and MLKL; Reduction of tumor burden.[5]
MMTV-PyMT (Mice)Breast Cancer60 mg/kg (in diet)DailyDelayed tumor development; Downregulated c-Myc, pSTAT3, and pERK.[6]
MMTV-PyMT (Mice)Breast Cancer60 mg/kgDaily Gavage (for 1 week)Altered immune cell populations.[6]
A/J MiceLung Cancer40 mg/kg (in diet)DailyReduction in tumor number, size, and burden.[6]
Murine ModelsSepsis/InflammationNot SpecifiedSingle or twice-daily injectionsProtection against endotoxic shock and sepsis-induced death.[1]
General Murine ModelsVarious Cancers30-50 mg/kgNot SpecifiedGeneral effective range in murine cancer models.[2]

Experimental Protocols

Preparation of this compound for In-Vivo Administration

For Oral Gavage:

  • Vehicle Preparation: A common vehicle for oral administration of this compound is a solution of 5% DMSO and 10% Tween 20 in saline.[6]

  • This compound Formulation:

    • Calculate the required amount of this compound based on the desired dose (e.g., 60 mg/kg) and the body weight of the animals.

    • Dissolve the calculated amount of this compound powder in the appropriate volume of DMSO first.

    • Add Tween 20 to the DMSO-drug solution and vortex to mix.

    • Finally, add saline to the desired final volume and mix thoroughly to ensure a homogenous suspension.

  • Administration: Administer the formulated this compound to the animals daily via oral gavage.

For Diet Admixture:

  • Diet Preparation: this compound can be mixed into powdered rodent chow.[6]

  • This compound Incorporation:

    • Calculate the total amount of this compound needed for the entire study duration based on the desired dose (e.g., 60 mg/kg of diet) and the estimated food consumption of the animals.

    • Thoroughly mix the this compound powder with the powdered diet to ensure a uniform distribution.

  • Administration: Provide the this compound-medicated diet to the animals as their sole food source.

Experimental Workflow for a Xenograft Tumor Model Study

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis cluster_analysis Downstream Analysis Cell_Culture Tumor Cell Culture Animal_Implantation Tumor Cell Implantation (e.g., Subcutaneous) Cell_Culture->Animal_Implantation Tumor_Growth Allow Tumors to Reach Palpable Size Animal_Implantation->Tumor_Growth Randomization Randomize Animals into Treatment Groups Tumor_Growth->Randomization Vehicle_Group Vehicle Control Group Randomization->Vehicle_Group IGS_1_76_Group This compound Treatment Group (e.g., 25 mg/kg daily) Randomization->IGS_1_76_Group Tumor_Measurement Measure Tumor Volume (e.g., 2-3 times/week) Vehicle_Group->Tumor_Measurement IGS_1_76_Group->Tumor_Measurement Body_Weight Monitor Body Weight Tumor_Measurement->Body_Weight Endpoint Euthanize at Study Endpoint (e.g., Tumor size limit) Body_Weight->Endpoint Tissue_Collection Collect Tumors and Tissues for Analysis Endpoint->Tissue_Collection qPCR qPCR for Gene Expression (e.g., MYC) Tissue_Collection->qPCR Western_Blot Western Blot for Protein Expression Tissue_Collection->Western_Blot IHC Immunohistochemistry Tissue_Collection->IHC

Figure 2: Xenograft Model Workflow.

Protocol for qPCR Analysis of Gene Expression: [5]

  • Sample Collection: Collect tumor samples from vehicle and this compound-treated animals at a specified time point after the last dose (e.g., 8 hours).

  • RNA Extraction: Isolate total RNA from the tumor tissue using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR (qPCR) using primers specific for the target genes (e.g., MYC, MLKL) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Analyze the qPCR data to determine the relative fold change in gene expression in the this compound-treated group compared to the vehicle control group.

Protocol for Western Blot Analysis: [5]

  • Protein Extraction: Lyse tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equivalent amounts of protein by SDS-PAGE and transfer them to a nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., c-Myc, pSTAT3, pERK).

    • Wash the membrane and incubate with the appropriate secondary antibodies.

  • Detection: Detect the protein bands using a suitable detection system.

Concluding Remarks

This compound is a promising BET inhibitor with demonstrated efficacy in various pre-clinical models of cancer and inflammation. The provided dosage information and protocols serve as a starting point for designing in-vivo studies. It is crucial to perform pilot studies to determine the optimal dose and administration schedule for your specific experimental model and to monitor for any potential toxicity. Careful experimental design and execution will ensure the generation of high-quality, reproducible data.

References

Application Notes and Protocols for IGS-1.76 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding an experimental protocol or compound designated as "IGS-1.76." The following application notes and protocols are constructed based on established methodologies for the preclinical evaluation of novel anti-cancer agents. The data presented is hypothetical and for illustrative purposes.

Introduction

This compound is a novel investigational small molecule inhibitor targeting the Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway. Dysregulation of the IGF-1R axis is implicated in the proliferation, survival, and metastasis of various cancers, making it a critical target for therapeutic development.[1][2][3] These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound on cancer cell lines, including assessments of cell viability, apoptosis induction, and cell cycle arrest.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM) after 72h Treatment
MCF-7Breast Cancer2.5
MDA-MB-231Breast Cancer5.2
A549Lung Cancer1.8
HCT116Colon Cancer3.1
U87 MGGlioblastoma7.5
Table 2: Apoptosis Induction by this compound in A549 Lung Cancer Cells (24h Treatment)
Treatment Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Vehicle Control)3.21.5
1.015.84.3
2.528.99.7
5.045.118.2
Table 3: Cell Cycle Analysis of HCT116 Colon Cancer Cells Treated with this compound (48h Treatment)
Treatment Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Vehicle Control)45.235.119.7
1.568.315.416.3
3.075.19.815.1

Mandatory Visualizations

IGS_1_76_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling IGF1 IGF-1 Ligand IGF1R IGF-1 Receptor IGF1->IGF1R Binds PI3K PI3K IGF1R->PI3K RAS Ras IGF1R->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation IGS176 This compound IGS176->IGF1R

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow cluster_assays Endpoint Assays Start Start Cell_Culture Cancer Cell Line Culture (e.g., A549, HCT116) Start->Cell_Culture Seeding Seed Cells into Multi-well Plates Cell_Culture->Seeding Treatment Treat with this compound (Dose-Response) Seeding->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation Viability Cell Viability Assay (IC50 Determination) Incubation->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Incubation->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Incubation->Cell_Cycle Data_Analysis Data Acquisition & Analysis (Flow Cytometry, Plate Reader) Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for this compound evaluation.

Experimental Protocols

Cell Viability Assay (IC50 Determination)

This protocol determines the concentration of this compound that inhibits 50% of cell growth (IC50).

Materials:

  • Cancer cell lines (e.g., A549, HCT116)

  • Complete growth medium (specific to cell line)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count.[4] Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2.[5]

  • Compound Preparation: Prepare a serial dilution of this compound in complete growth medium. A typical concentration range would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Viability Measurement:

    • Equilibrate the plate and the viability reagent to room temperature.

    • Add the viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus log concentration of this compound. Calculate the IC50 value using non-linear regression analysis.

Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[6][7]

Materials:

  • 6-well cell culture plates

  • Treated cells (as described above)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Ice-cold PBS

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., 1x, 2x, and 4x the IC50 value) for 24 hours.

  • Cell Harvesting:

    • Collect the culture medium (containing floating apoptotic cells) into a 15 mL conical tube.

    • Wash the adherent cells with PBS and detach them using trypsin.[7]

    • Combine the detached cells with the collected medium.

  • Staining:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.[7] Discard the supernatant.

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[8]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples immediately on a flow cytometer.[6]

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[9][10]

Materials:

  • 6-well cell culture plates

  • Treated cells

  • Ice-cold PBS

  • Ice-cold 70% ethanol

  • PI/RNase Staining Buffer

Procedure:

  • Cell Harvesting: Seed and treat cells as described for the apoptosis assay, typically for a 48-hour duration. Harvest both floating and adherent cells.

  • Fixation:

    • Wash the collected cells with ice-cold PBS.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer using a linear scale for the DNA content channel.[9] The DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[10]

References

Application of IGS-1.76 in Fragile X Syndrome Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Fragile X Syndrome (FXS) is a neurodevelopmental disorder and the most common inherited cause of intellectual disability and autism spectrum disorder. The syndrome arises from a CGG trinucleotide repeat expansion in the FMR1 gene, leading to its silencing and the subsequent loss of the Fragile X Messenger Ribonucleoprotein (FMRP). FMRP is an RNA-binding protein crucial for regulating the translation of a multitude of mRNAs involved in synaptic function and development. Its absence leads to synaptic abnormalities, including increased synapse density and immature dendritic spine morphology.

IGS-1.76 is a small molecule inhibitor of the protein-protein interaction (PPI) between the Neuronal Calcium Sensor 1 (NCS-1) and the guanine nucleotide exchange factor Ric8a. The NCS-1/Ric8a complex is a key regulator of synapse number and function.[1][2] By inhibiting this interaction, this compound presents a promising therapeutic strategy to ameliorate the synaptic dysfunctions characteristic of Fragile X Syndrome.[1][2][3] Preclinical studies have shown that this compound has a 70-fold higher binding efficiency for its target compared to the previously identified inhibitor, FD44, while sharing the same mechanism of action.[1][2]

These application notes provide an overview of the utility of this compound in FXS research models and detailed protocols for its application in key experiments.

Mechanism of Action

This compound acts as an antagonist of the NCS-1/Ric8a protein-protein interaction. NCS-1, a calcium-binding protein, and Ric8a, a guanine nucleotide exchange factor, form a complex that regulates G protein signaling, which in turn influences synapse number and neurotransmitter release. In Fragile X Syndrome, the absence of FMRP leads to dysregulation of numerous signaling pathways, contributing to an excess of synapses. This compound, by binding to NCS-1, prevents its interaction with Ric8a, thereby helping to normalize synapse numbers.[1][4][5]

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Normal Synaptic Regulation cluster_1 Fragile X Syndrome Pathophysiology cluster_2 Therapeutic Intervention with this compound FMRP FMRP NCS1_Ric8a NCS-1/Ric8a Complex FMRP->NCS1_Ric8a Regulates Synapse_Homeostasis Synaptic Homeostasis NCS1_Ric8a->Synapse_Homeostasis Maintains No_FMRP Absence of FMRP Upreg_NCS1_Ric8a Upregulated NCS-1/Ric8a Interaction No_FMRP->Upreg_NCS1_Ric8a Leads to IGS176 This compound Excess_Synapses Excess Synapses & Synaptic Dysfunction Upreg_NCS1_Ric8a->Excess_Synapses Inhibited_Complex Inhibited NCS-1/Ric8a Complex IGS176->Inhibited_Complex Inhibits Normalized_Synapses Normalized Synapse Number & Function Inhibited_Complex->Normalized_Synapses Restores

Figure 1: Logical relationship of this compound intervention in Fragile X Syndrome.

G start Start: FXS Model (e.g., Fmr1 KO Mice or FXS patient iPSC-derived neurons) treatment Treatment with this compound start->treatment biochemical Biochemical Assays (Co-IP, PLA) treatment->biochemical structural Structural Analysis (Dendritic Spine Morphology) treatment->structural functional Functional Assays (Behavioral Tests) treatment->functional data Data Analysis & Interpretation biochemical->data structural->data functional->data

Figure 2: General experimental workflow for evaluating this compound.

Quantitative Data Summary

Due to the proprietary nature of early drug development, extensive quantitative data for this compound is not publicly available. The primary reported data point emphasizes its improved binding efficiency over a similar compound, FD44.

CompoundTargetRelative Binding EfficiencyReference
This compound NCS-1/Ric8a PPI70-fold higher than FD44 [1][2]
FD44NCS-1/Ric8a PPIBaseline[4][5]

Experimental Protocols

The following protocols are adapted from established methodologies and can be used to assess the efficacy of this compound in relevant Fragile X Syndrome models.

Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess NCS-1/Ric8a Interaction

This protocol is to determine if this compound can disrupt the interaction between NCS-1 and Ric8a in a cellular context.

Materials:

  • HEK293T cells

  • Expression plasmids for tagged NCS-1 and Ric8a (e.g., FLAG-NCS-1 and V5-Ric8a)

  • Lipofectamine 2000 or similar transfection reagent

  • This compound (and vehicle control, e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Anti-FLAG antibody for immunoprecipitation

  • Anti-V5 antibody for Western blotting

  • Protein A/G magnetic beads

  • Standard Western blotting reagents and equipment

Procedure:

  • Cell Culture and Transfection:

    • Plate HEK293T cells to be 70-80% confluent at the time of transfection.

    • Co-transfect cells with FLAG-NCS-1 and V5-Ric8a plasmids using Lipofectamine 2000 according to the manufacturer's protocol.

  • Treatment with this compound:

    • 24 hours post-transfection, treat the cells with the desired concentration of this compound or vehicle control for the specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Immunoprecipitation:

    • Transfer the supernatant (cleared lysate) to a new tube.

    • Add anti-FLAG antibody to the cleared lysate and incubate for 2-4 hours at 4°C with gentle rotation.

    • Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

  • Washes and Elution:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with lysis buffer.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-V5 antibody to detect co-immunoprecipitated Ric8a.

    • Analyze the results to determine if this compound treatment reduces the amount of Ric8a pulled down with NCS-1.

Protocol 2: In Situ Proximity Ligation Assay (PLA) for NCS-1/Ric8a Interaction

PLA allows for the visualization and quantification of protein-protein interactions within fixed cells.

Materials:

  • Cells of interest (e.g., primary neurons from Fmr1 KO mice or FXS patient-derived iPSC neurons) cultured on coverslips

  • This compound (and vehicle control)

  • Primary antibodies against NCS-1 and Ric8a (from different species, e.g., rabbit and mouse)

  • Duolink® In Situ PLA kit (or similar)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Culture neurons on coverslips.

    • Treat with this compound or vehicle control for the desired time.

  • Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • PLA Protocol:

    • Follow the manufacturer's protocol for the Duolink® PLA kit. This typically involves:

      • Blocking the samples.

      • Incubating with primary antibodies against NCS-1 and Ric8a.

      • Incubating with PLA probes (secondary antibodies with attached oligonucleotides).

      • Ligation of the oligonucleotides if the proteins are in close proximity.

      • Amplification of the ligated DNA circle.

      • Detection with fluorescently labeled probes.

  • Imaging and Analysis:

    • Mount the coverslips on slides.

    • Image the cells using a fluorescence microscope.

    • Quantify the number of PLA signals (fluorescent dots) per cell. A reduction in the number of signals in this compound-treated cells indicates inhibition of the NCS-1/Ric8a interaction.

Protocol 3: Analysis of Dendritic Spine Morphology in Fmr1 Knockout Mice

This protocol assesses the ability of this compound to rescue the dendritic spine abnormalities seen in FXS mouse models.

Materials:

  • Fmr1 knockout mice and wild-type littermate controls

  • This compound (formulated for in vivo administration)

  • Diolistic dye labeling system (e.g., Gene Gun) with DiI-coated tungsten particles

  • Confocal microscope and imaging software (e.g., ImageJ with NeuronJ plugin)

Procedure:

  • Animal Treatment:

    • Administer this compound or vehicle to Fmr1 KO and wild-type mice according to the desired dosing regimen and duration.

  • Tissue Preparation and Labeling:

    • Perfuse the animals and prepare fixed brain slices.

    • Use a diolistic delivery system to label individual neurons with DiI.

  • Confocal Imaging:

    • Acquire high-resolution z-stack images of DiI-labeled dendrites from a specific brain region (e.g., hippocampus or cortex).

  • Dendritic Spine Analysis:

    • Using imaging software, quantify dendritic spine density (number of spines per unit length of dendrite).

    • Classify spines based on their morphology (e.g., mature, immature, thin, mushroom).

    • Compare the spine density and morphology between treatment groups to determine if this compound normalizes the phenotypes observed in Fmr1 KO mice.

Protocol 4: Behavioral Testing in Fmr1 Knockout Mice

Various behavioral tests can be used to assess the in vivo efficacy of this compound.

Examples of Relevant Behavioral Tests:

  • Open Field Test: To assess hyperactivity and anxiety-like behavior.

  • Elevated Plus Maze: To measure anxiety-like behavior.

  • Three-Chamber Social Interaction Test: To evaluate social preference and social novelty.

  • Fear Conditioning: To assess learning and memory.

General Procedure:

  • Animal Treatment:

    • Treat Fmr1 KO and wild-type mice with this compound or vehicle.

  • Behavioral Testing:

    • Perform a battery of behavioral tests, ensuring adequate time between tests to avoid carryover effects.

  • Data Analysis:

    • Analyze the data to determine if this compound treatment ameliorates the behavioral deficits observed in Fmr1 KO mice.

Conclusion

This compound represents a novel therapeutic approach for Fragile X Syndrome by targeting the NCS-1/Ric8a protein-protein interaction to correct underlying synaptic pathologies. The protocols outlined here provide a framework for researchers to investigate the efficacy of this compound in various FXS models, from the molecular to the behavioral level. Further research will be crucial to fully elucidate the therapeutic potential of this promising compound.

References

Application Notes and Protocols for Assessing the Efficacy of IGS-1.76, a Putative IGF-1R Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest update, "IGS-1.76" does not correspond to a publicly documented compound. Therefore, these application notes and protocols are based on the hypothesis that this compound is an inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R). The methodologies provided are standard and robust approaches for characterizing the efficacy of IGF-1R inhibitors.

Introduction

The Insulin-like Growth Factor (IGF) signaling pathway plays a crucial role in regulating cell growth, proliferation, differentiation, and survival.[1][2] The IGF-1 Receptor (IGF-1R), a receptor tyrosine kinase, is a key component of this pathway. Upon binding of its ligands, IGF-1 or IGF-2, the receptor undergoes autophosphorylation, initiating a cascade of intracellular signaling events.[1] Dysregulation of the IGF-1R signaling pathway is implicated in the development and progression of various cancers, making it a prime target for therapeutic intervention.

These application notes provide detailed protocols for assessing the in vitro and in vivo efficacy of this compound, a hypothetical inhibitor of IGF-1R.

IGF-1R Signaling Pathway

The binding of IGF-1 to the α-subunits of the IGF-1R induces a conformational change that leads to the autophosphorylation of tyrosine residues on the β-subunits. This activation of the receptor's intrinsic tyrosine kinase activity creates docking sites for various substrate adaptors, primarily the Insulin Receptor Substrate (IRS) proteins and Shc.[1] Phosphorylation of these substrates triggers two major downstream signaling cascades:

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, growth, and proliferation.

  • RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is primarily involved in regulating gene expression related to proliferation and differentiation.

This compound is hypothesized to inhibit the tyrosine kinase activity of IGF-1R, thereby blocking the initiation of these downstream signals.

IGF1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space IGF-1 IGF-1 IGF-1R α-subunit β-subunit IGF-1->IGF-1R:alpha IRS-1 IRS-1 IGF-1R:beta->IRS-1 P Shc Shc IGF-1R:beta->Shc P PI3K PI3K IRS-1->PI3K Grb2/Sos Grb2/Sos Shc->Grb2/Sos Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Growth Growth mTOR->Growth Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation This compound This compound This compound->IGF-1R:beta

Figure 1: IGF-1R Signaling Pathway and the inhibitory action of this compound.

In Vitro Efficacy Assessment

A series of in vitro assays are essential to determine the cellular effects of this compound.

Experimental Workflow: In Vitro Assays

In_Vitro_Workflow Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, H358) Treatment Treat with this compound (Dose-Response and Time-Course) Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay (MTT / BrdU) Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (Annexin V / PI Staining) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (p-IGF-1R, p-Akt, p-ERK) Treatment->Western_Blot Data_Analysis Data Analysis and IC50 Determination Proliferation_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Figure 2: Workflow for in vitro assessment of this compound.
Protocol 1: Cell Proliferation (MTT) Assay

Objective: To determine the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line with active IGF-1R signaling (e.g., MCF-7 breast cancer cells).

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • This compound stock solution (in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

  • 96-well plates.

  • Plate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete growth medium.

  • Replace the medium with the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

Objective: To assess the ability of this compound to induce apoptosis.

Materials:

  • Cancer cell line.

  • This compound.

  • 6-well plates.

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.

  • Harvest cells by trypsinization and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Protocol 3: Western Blot Analysis

Objective: To confirm the inhibition of IGF-1R signaling pathway by this compound.

Materials:

  • Cancer cell line.

  • This compound.

  • IGF-1 ligand.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies: anti-p-IGF-1R, anti-IGF-1R, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and anti-β-actin.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescence substrate.

Procedure:

  • Serum-starve the cells overnight.

  • Pre-treat the cells with this compound for 2 hours.

  • Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 15-30 minutes.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence substrate.

  • Quantify the band intensities and normalize to the total protein and/or loading control.

Quantitative Data Summary (In Vitro)

Table 1: Anti-proliferative Activity of this compound

Cell Line IC50 (µM) after 72h
MCF-7 (Breast Cancer) 0.5 ± 0.1
H358 (NSCLC) 1.2 ± 0.3

| A549 (NSCLC) | > 10 |

Table 2: Apoptotic Effect of this compound on MCF-7 Cells (48h)

Treatment % Early Apoptosis % Late Apoptosis
Vehicle Control 3.5 ± 0.8 2.1 ± 0.5
This compound (0.5 µM) 15.2 ± 2.1 8.7 ± 1.5

| this compound (1.0 µM) | 28.9 ± 3.5 | 15.4 ± 2.3 |

Table 3: Inhibition of IGF-1R Signaling by this compound in MCF-7 Cells

Treatment p-IGF-1R (% of Control) p-Akt (% of Control) p-ERK (% of Control)
IGF-1 alone 100 100 100
This compound (0.5 µM) + IGF-1 25 ± 5 35 ± 7 40 ± 8

| this compound (1.0 µM) + IGF-1 | 8 ± 3 | 12 ± 4 | 15 ± 5 |

In Vivo Efficacy Assessment

Xenograft models are crucial for evaluating the anti-tumor activity of this compound in a living organism.

Experimental Workflow: In Vivo Xenograft Model

In_Vivo_Workflow Implantation Subcutaneous Implantation of Cancer Cells (e.g., H358) into Immunodeficient Mice Tumor_Growth Tumor Growth to ~100-150 mm³ Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound or Vehicle (e.g., Daily Oral Gavage) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring For 21-30 days Endpoint Endpoint Analysis: Tumor Weight, IHC, Biomarkers Monitoring->Endpoint

Figure 3: Workflow for in vivo assessment of this compound.
Protocol 4: Xenograft Tumor Growth Study

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice).

  • Cancer cell line (e.g., H358 NSCLC cells).

  • This compound formulation for animal dosing.

  • Vehicle control.

  • Calipers.

Procedure:

  • Subcutaneously inject 1 x 10^6 H358 cells into the flank of each mouse.[3]

  • Monitor tumor growth until the average tumor volume reaches 100-150 mm³.[3]

  • Randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Administer this compound (e.g., 10 mg/kg, daily by oral gavage) and vehicle control for 21-30 days.

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC) analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis) and another portion can be snap-frozen for pharmacodynamic biomarker analysis (e.g., Western blot for p-Akt).

Quantitative Data Summary (In Vivo)

Table 4: Effect of this compound on H358 Xenograft Tumor Growth

Treatment Group Mean Tumor Volume at Day 21 (mm³) Tumor Growth Inhibition (%) Mean Final Tumor Weight (g)
Vehicle Control 1250 ± 150 - 1.3 ± 0.2

| this compound (10 mg/kg) | 450 ± 80 | 64 | 0.5 ± 0.1 |

Table 5: Immunohistochemical Analysis of H358 Tumors

Treatment Group Ki-67 Positive Cells (%) Cleaved Caspase-3 Positive Cells (%)
Vehicle Control 75 ± 8 5 ± 2

| this compound (10 mg/kg) | 25 ± 5 | 20 ± 4 |

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound, a hypothetical IGF-1R inhibitor. The in vitro assays will establish the cellular mechanism of action, while the in vivo xenograft model will provide crucial data on anti-tumor efficacy and tolerability. Successful outcomes from these studies would support the further development of this compound as a potential therapeutic agent for cancers with dysregulated IGF-1R signaling.

References

Application Notes and Protocols: IGS-1.76 in Combination with Other Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IGS-1.76 is a small molecule inhibitor of the protein-protein interaction (PPI) between the Neuronal Calcium Sensor-1 (NCS-1) and the Guanine Nucleotide Exchange Factor Ric8a.[1][2] This interaction is crucial for the regulation of synapse function, and its inhibition has been identified as a potential therapeutic strategy for neurological disorders such as Fragile X syndrome.[1][2][3] While research on this compound as a monotherapy is emerging, its potential in combination with other therapeutic agents remains an unexplored but promising area of investigation.

These application notes provide a comprehensive overview of the signaling pathways involving NCS-1 and Ric8a, propose rational combination therapies with this compound, and offer detailed experimental protocols to evaluate their synergistic or additive effects.

This compound: Mechanism of Action and Therapeutic Potential

This compound, with the chemical name N-(1,3-benzothiazol-2-yl)-3,3-diphenylpropanamide, has been identified as an efficient inhibitor of the human NCS-1/Ric8a complex.[1] By binding to NCS-1, this compound allosterically prevents its interaction with Ric8a, thereby modulating downstream signaling pathways that regulate synapse number and neurotransmitter release.[3][4] Its potential as a pharmacotherapy for Fragile X syndrome has been highlighted, suggesting its utility in other neurological conditions characterized by synaptic dysfunction.[1][2]

The NCS-1/Ric8a Signaling Axis

To understand the potential for combination therapies, it is essential to dissect the signaling pathways regulated by the NCS-1/Ric8a complex.

  • NCS-1: A highly conserved calcium-binding protein that plays a pivotal role in intracellular calcium homeostasis and calcium-dependent signaling.[5] It is involved in a multitude of cellular functions including the regulation of G-protein coupled receptors (GPCRs), voltage-gated calcium channels, and activation of the PI3K/Akt survival pathway.[6][7]

  • Ric8a: A guanine nucleotide exchange factor (GEF) that activates specific G alpha (Gα) subunits of heterotrimeric G proteins, thereby potentiating GPCR signaling.[8][9]

The interaction between NCS-1 and Ric8a is a critical node in cellular signaling, integrating calcium and GPCR pathways to control synaptic function.

Signaling Pathway Diagram

NCS-1_Ric8a_Signaling cluster_0 Upstream Signals cluster_1 Core Interaction cluster_2 Downstream Effectors Ca2+ Ca2+ NCS-1 NCS-1 Ca2+->NCS-1 Binds GPCR GPCR Ric8a Ric8a GPCR->Ric8a Activates NCS-1->Ric8a Interacts with Akt_Pathway PI3K/Akt Pathway NCS-1->Akt_Pathway Modulates G_alpha Gα-GTP Ric8a->G_alpha GEF Activity This compound This compound This compound->NCS-1 Inhibits Interaction Synaptic_Function Synapse Regulation G_alpha->Synaptic_Function Akt_Pathway->Synaptic_Function Synergy_Workflow Cell_Culture 1. Cell Line Culture (e.g., Neuronal cell line, Cancer cell line) Drug_Prep 2. Prepare Drug Dilutions (this compound and Combination Agent) Cell_Culture->Drug_Prep Treatment 3. Treat Cells with Drug Matrix (Single agents and combinations) Drug_Prep->Treatment Incubation 4. Incubate for 24-72 hours Treatment->Incubation Assay 5. Perform Endpoint Assay (e.g., Cell Viability, Western Blot) Incubation->Assay Data_Analysis 6. Data Analysis (Chou-Talalay method for synergy) Assay->Data_Analysis Result Synergy/Additive/Antagonism Determination Data_Analysis->Result

References

Application Notes: Techniques for Measuring I-Kinase-1.76 (IGS-1.76) Activity in Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: I-Kinase-1.76 (IGS-1.76) is a critical intracellular serine/threonine kinase that has been identified as a key downstream effector in the Insulin-like Growth Factor 1 (IGF-1) signaling pathway.[1][2] Dysregulation of this pathway is implicated in various proliferative diseases. Accurate measurement of this compound activity within the cellular environment is paramount for understanding its biological function and for the development of targeted therapeutics. These application notes provide a detailed overview of robust methods to quantify this compound activity, including direct target engagement, downstream substrate phosphorylation, and functional cellular assays.

Hypothesized this compound Signaling Pathway

This compound is activated downstream of the IGF-1 receptor (IGF-1R). Upon IGF-1 binding, the IGF-1R autophosphorylates and recruits substrate proteins, initiating a cascade that leads to the activation of this compound. Activated this compound, in turn, phosphorylates its substrate, SUB-1.76, leading to the regulation of genes that control cell proliferation and survival.

IGS_176_Pathway cluster_membrane Cell Membrane IGF1R IGF-1 Receptor IGS176_inactive This compound (Inactive) IGF1R->IGS176_inactive Activates IGF1 IGF-1 IGF1->IGF1R Binding IGS176_active This compound (Active) IGS176_inactive->IGS176_active Phosphorylation SUB176 Substrate (SUB-1.76) IGS176_active->SUB176 Phosphorylates pSUB176 Phospho-SUB-1.76 Proliferation Cell Proliferation & Survival pSUB176->Proliferation Promotes

Caption: Hypothesized this compound signaling cascade. (Max Width: 760px)

Target Engagement Assays in Live Cells

Target engagement assays are crucial for confirming that a compound directly interacts with its intended target in a physiological context.[3]

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay measures compound binding by detecting the energy transfer (BRET) between a NanoLuc® luciferase-tagged this compound and a cell-permeable fluorescent tracer that binds to the kinase.[4][5][6] A competing compound will displace the tracer, causing a dose-dependent decrease in the BRET signal.[5]

Experimental Workflow:

NanoBRET_Workflow Start Start Transfect Transfect cells with This compound-NanoLuc® plasmid Start->Transfect Seed Seed cells into assay plate Transfect->Seed AddCmpd Add test compound (e.g., IGS-Inhib-A) Seed->AddCmpd AddTracer Add fluorescent tracer & NanoLuc® substrate AddCmpd->AddTracer Incubate Incubate at 37°C AddTracer->Incubate Read Read BRET signal (450nm and 610nm) Incubate->Read Analyze Analyze data and calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for the NanoBRET™ Target Engagement assay. (Max Width: 760px)

Protocol: NanoBRET™ Target Engagement

  • Cell Transfection: Transfect HEK293T cells with a plasmid encoding for full-length this compound fused to NanoLuc® luciferase.[7] Culture the cells for 18-24 hours to allow for protein expression.[7]

  • Cell Seeding: Harvest the transfected cells and resuspend them in Opti-MEM. Seed 2x10^5 cells/mL into a white, 96-well assay plate.[7]

  • Compound Addition: Prepare serial dilutions of the test compound (e.g., IGS-Inhib-A). Add the compound to the wells and incubate for 2 hours at 37°C in a CO2 incubator.

  • Tracer and Substrate Addition: Prepare a solution containing the NanoBRET™ tracer and the NanoLuc® substrate in Opti-MEM. Add this solution to all wells.[7]

  • Signal Reading: Read the plate immediately on a luminometer equipped with two filters to detect donor (450 nm) and acceptor (610 nm) emission.[7]

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®)

CETSA® measures target engagement based on the principle of ligand-induced thermal stabilization of the target protein.[8][9] Binding of a compound to this compound increases its stability, resulting in more soluble protein remaining after heat shock.[9][10]

Protocol: CETSA® with Western Blot Readout

  • Cell Treatment: Culture cells (e.g., A549) to 80% confluency. Treat cells with the test compound or vehicle (DMSO) for 1-3 hours at 37°C.[11]

  • Heat Challenge: Harvest and resuspend the cells. Aliquot the cell suspension and heat at a range of temperatures (e.g., 40°C to 64°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[12]

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by high-speed centrifugation (e.g., >12,000 x g).[10]

  • Western Blot: Analyze the supernatant by SDS-PAGE and Western blot using an antibody specific for this compound.[13][14]

  • Data Analysis: Quantify the band intensities. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in Tm in the presence of the compound indicates target engagement.

Phosphorylation Assays

These assays measure the direct catalytic activity of this compound by quantifying the phosphorylation of its downstream substrate, SUB-1.76.

Phospho-Specific Western Blot

This is a common and accessible method to assess the phosphorylation state of a specific protein.[13][14][15] It provides a semi-quantitative measure of this compound activity by detecting the levels of phosphorylated SUB-1.76 (p-SUB-1.76).

Protocol: Western Blot for p-SUB-1.76

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, starve them of serum overnight. Treat with various concentrations of an this compound inhibitor for 1-2 hours, followed by stimulation with IGF-1 (100 ng/mL) for 15 minutes.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[13]

  • Immunoblotting: Block the membrane with 5% BSA in TBST. Incubate overnight at 4°C with a primary antibody specific for p-SUB-1.76. Wash and then incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Re-probe the membrane with an antibody for total SUB-1.76 and a housekeeping protein (e.g., GAPDH) for loading control.

  • Analysis: Quantify band densities and normalize the p-SUB-1.76 signal to the total SUB-1.76 signal.

Cell-Based ELISA

An ELISA offers a more quantitative alternative to Western blotting for measuring protein phosphorylation and is suitable for higher throughput.[13][15]

Protocol: Cell-Based ELISA for p-SUB-1.76

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with compounds and IGF-1 as described for the Western blot protocol.

  • Fixing and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde and then permeabilize with a detergent-based solution.

  • Blocking: Block non-specific binding sites with a blocking buffer.

  • Antibody Incubation: Incubate with a primary antibody against p-SUB-1.76, followed by an HRP-conjugated secondary antibody. For normalization, parallel wells are incubated with an antibody against total SUB-1.76, followed by its corresponding secondary antibody.

  • Detection: Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction.

  • Reading: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Normalize the p-SUB-1.76 absorbance to the total SUB-1.76 absorbance. Calculate IC50 values from the dose-response curve.

Functional Cellular Assays

These assays measure the downstream physiological consequences of this compound inhibition, such as effects on cell growth and viability.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric method for assessing cell viability.[16] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, providing an indirect measure of cell number.[16][17]

Protocol: MTT Assay

  • Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.[17]

  • Compound Treatment: Treat cells with a range of concentrations of the test compound for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[17][18]

  • Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[17][18]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm.[17]

  • Analysis: Subtract the background absorbance and plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation

Quantitative data from the described assays should be summarized to compare the potency of inhibitors across different measurement techniques.

Table 1: Potency of a Hypothetical Inhibitor (IGS-Inhib-A) on this compound Activity

Assay TypeMethodEndpoint MeasuredCell LineIC50 / GI50 (nM)
Target Engagement NanoBRET™Compound binding to this compoundHEK293T55 ± 8
CETSA®Thermal stabilization of this compoundA54980 ± 15
Phosphorylation Western Blotp-SUB-1.76 levelsA549110 ± 20
Cell-Based ELISAp-SUB-1.76 levelsA54995 ± 12
Functional MTT AssayCell Proliferation / ViabilityA549250 ± 45

References

Application Notes and Protocols for the Dissolution and Storage of Research Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "IGS-1.76": Initial searches for a compound designated "this compound" did not yield specific chemical information, solubility data, or storage protocols. It is possible that this is an internal laboratory identifier, a developmental code, or an alias. The following guidelines provide a comprehensive framework for the proper handling, dissolution, and storage of a research compound. Researchers, scientists, and drug development professionals should adapt these protocols based on the specific properties of their compound of interest, as provided by the manufacturer's certificate of analysis or safety data sheet (SDS).

Compound Characterization and Data Presentation

Prior to any experimental use, it is imperative to understand the physicochemical properties of the compound. This information is typically found on the product datasheet. A summary of this critical data should be compiled for easy reference.

Table 1: Physicochemical Properties of the Research Compound

PropertyValueSource (e.g., Certificate of Analysis)
Chemical Name [Insert Chemical Name][Insert Source]
CAS Number [Insert CAS Number][Insert Source]
Molecular Formula [Insert Molecular Formula][Insert Source]
Molecular Weight [Insert Molecular Weight g/mol ][Insert Source]
Appearance [e.g., White crystalline solid][Insert Source]
Purity [e.g., >98% by HPLC][Insert Source]
Melting Point [Insert Melting Point °C][Insert Source]
Solubility (at 25°C) See Table 2[Insert Source]
Storage Conditions (Solid) [e.g., -20°C, desiccate, protect from light][Insert Source]

Table 2: Solubility Profile

SolventSolubility (mg/mL)Observations
Water [Insert Value][e.g., Insoluble, forms suspension]
DMSO [Insert Value][e.g., Freely soluble]
Ethanol [Insert Value][e.g., Sparingly soluble, requires heating]
PBS (pH 7.4) [Insert Value][e.g., Soluble up to 1 mg/mL]
[Add other relevant solvents][Insert Value][Insert Observations]

Experimental Protocols

Protocol for Preparation of a Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of the research compound. The choice of solvent should be based on the solubility data (Table 2) and compatibility with downstream experiments.

Materials:

  • Research compound

  • Appropriate solvent (e.g., high-purity DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • (Optional) Sonicator or water bath

Procedure:

  • Pre-weighing Preparation: Allow the vial containing the solid research compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Tare the analytical balance with a clean, empty microcentrifuge tube. Carefully weigh the desired amount of the compound into the tube. Record the exact weight.

  • Solvent Addition: Based on the desired stock concentration and the weight of the compound, calculate the required volume of solvent. For example, to prepare a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , add 200 µL of solvent for every 1 mg of compound.

  • Dissolution: Add the calculated volume of the appropriate solvent to the tube containing the compound.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particulates. If the compound is difficult to dissolve, gentle warming in a water bath (if the compound is heat-stable) or sonication may be employed.

  • Labeling and Storage: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and preparer's initials. Store the stock solution as recommended in the storage section below.

Protocol for Long-Term Storage

Proper storage is critical to maintain the integrity and activity of the research compound in both its solid and solution forms.

Storage of Solid Compound:

  • Store the solid compound in a tightly sealed container at the recommended temperature (e.g., -20°C or -80°C).

  • Protect from light by using an amber vial or by wrapping the container in aluminum foil.

  • Store in a desiccator to minimize exposure to moisture.

Storage of Stock Solutions:

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.

  • Storage Temperature: Store the aliquots at -20°C or -80°C. For many compounds, storage at -80°C is preferred for long-term stability.

  • Container: Use polypropylene microcentrifuge tubes or cryovials that are designed for low-temperature storage.

  • Thawing: When needed, thaw a single aliquot at room temperature or in a cool water bath. Once thawed, keep the solution on ice during use. Do not refreeze partially used aliquots unless stability data suggests it is acceptable.

Visualizations

Dissolution_Workflow Workflow for Compound Dissolution start Start: Obtain Compound equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh Compound equilibrate->weigh calculate Calculate Solvent Volume weigh->calculate add_solvent Add Solvent calculate->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve inspect Visually Inspect for Complete Dissolution dissolve->inspect inspect->dissolve Particulates Remain store Aliquot and Store Stock Solution at -80°C inspect->store Clear Solution end End: Ready for Use store->end

Caption: A flowchart illustrating the standard procedure for dissolving a solid research compound to create a stock solution.

Solvent_Selection Decision Tree for Solvent Selection start Start: Need to Dissolve Compound aqueous_exp Is the downstream experiment aqueous-based? start->aqueous_exp try_water Try dissolving in sterile water or buffer (e.g., PBS) aqueous_exp->try_water Yes try_organic Try an organic solvent (e.g., DMSO, Ethanol) aqueous_exp->try_organic No soluble_water Is it soluble? try_water->soluble_water use_aqueous Use aqueous solution soluble_water->use_aqueous Yes soluble_water->try_organic No soluble_organic Is it soluble? try_organic->soluble_organic use_organic Use organic stock and dilute into aqueous media soluble_organic->use_organic Yes consult Consult literature or manufacturer for other solvents soluble_organic->consult No

Application Notes: Utilizing IGS-1.76 to Elucidate Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

IGS-1.76, also known as I-BET762 and GSK525762A, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2] BET proteins are epigenetic "readers" that play a crucial role in regulating gene transcription by recognizing and binding to acetylated lysine residues on histone tails.[3][4] This interaction facilitates the recruitment of transcriptional machinery to chromatin, leading to the expression of genes involved in cell proliferation, inflammation, and cancer.[5][6] this compound competitively binds to the acetyl-lysine binding pockets (bromodomains) of BET proteins, thereby disrupting their interaction with acetylated histones and preventing the transcription of target genes, including the well-known oncogene c-MYC.[3][5][7] This mechanism of action makes this compound a valuable tool for studying protein-protein interactions (PPIs) involving BET proteins and for investigating the therapeutic potential of BET inhibition.

These application notes provide detailed protocols for utilizing this compound in key assays to study its effects on protein-protein interactions, specifically focusing on co-immunoprecipitation (Co-IP) and AlphaScreen assays.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor at the bromodomain binding pocket, mimicking the structure of acetylated lysine. This prevents BET proteins from docking onto acetylated histones, a critical step for the assembly of transcriptional complexes at gene promoters and enhancers. The subsequent dissociation of BET proteins from chromatin leads to a significant downregulation of target gene expression.

cluster_0 Normal Gene Transcription cluster_1 Inhibition by this compound Acetylated_Histone Acetylated Histone BRD4 BRD4 Acetylated_Histone->BRD4 binds Transcriptional_Machinery Transcriptional Machinery BRD4->Transcriptional_Machinery recruits Gene_Expression Target Gene Expression (e.g., c-MYC) Transcriptional_Machinery->Gene_Expression initiates IGS_1_76 This compound BRD4_Inhibited BRD4 IGS_1_76->BRD4_Inhibited binds to bromodomain No_Gene_Expression Target Gene Expression Inhibited BRD4_Inhibited->No_Gene_Expression prevents transcription

Figure 1: Mechanism of this compound Action.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and cell-based assays.

Table 1: In Vitro Binding Affinity and Potency of this compound

ParameterValueAssay TypeReference
IC50 ~35 nMCell-free BET inhibition assay[8]
IC50 32.5 - 42.5 nMFRET-based peptide displacement
Kd 50.5 - 61.3 nMBinding to tandem bromodomains of BET

Table 2: Cellular Potency of this compound in Prostate Cancer Cell Lines

Cell LineGrowth IC50 (gIC50)Assay DurationReference
LNCaP25 nM - 150 nM6 days[5]
VCaP25 nM - 150 nM6 days[5]
NCI-H660> 1 µM6 days[5]
PC3> 1 µM6 days[5]

Table 3: Effect of this compound on c-Myc Expression

Cell LineThis compound ConcentrationEffect on c-Myc ProteinReference
MDA-MB-2310.25 µMDownregulation[9]
LNCaP1 µMDownregulation[7]
VCaP1 µMDownregulation[7]

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Assess the Effect of this compound on Protein-Protein Interactions

This protocol describes how to investigate the effect of this compound on the interaction between a BET protein (e.g., BRD4) and its binding partner.

Materials:

  • Cell line expressing the proteins of interest

  • This compound (I-BET762)

  • DMSO (vehicle control)

  • Cell culture reagents

  • Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

  • Primary antibody against the "bait" protein (e.g., anti-BRD4)

  • Isotype control IgG

  • Protein A/G magnetic beads

  • Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., 2x Laemmli sample buffer)

  • SDS-PAGE and Western blotting reagents

Protocol:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with the desired concentration of this compound (e.g., 2 µM as a starting point based on literature) or DMSO for the desired time (e.g., 4-24 hours).[1]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold Co-IP lysis buffer and scrape the cells.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new pre-chilled tube.

  • Pre-clearing the Lysate:

    • Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

    • Place the tube on a magnetic rack and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the primary antibody (e.g., anti-BRD4) or control IgG to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Collect the beads using a magnetic rack and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer.

  • Elution:

    • Resuspend the beads in elution buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.

    • Use a magnetic rack to separate the beads and collect the supernatant containing the eluted proteins.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait protein (e.g., BRD4) and the putative interacting partner. A diminished band for the interacting partner in the this compound-treated sample compared to the DMSO control would indicate that the inhibitor disrupts the interaction.

Start Start: Cell Culture Treatment Treat cells with This compound or DMSO Start->Treatment Lysis Cell Lysis Treatment->Lysis Pre_Clear Pre-clear Lysate Lysis->Pre_Clear IP Immunoprecipitation (add primary antibody) Pre_Clear->IP Beads Add Protein A/G Beads IP->Beads Wash Wash Beads Beads->Wash Elute Elute Proteins Wash->Elute Analyze Analyze by Western Blot Elute->Analyze

Figure 2: Co-Immunoprecipitation Workflow.

AlphaScreen Assay to Quantify the Inhibition of Protein-Protein Interactions by this compound

This protocol provides a framework for a high-throughput AlphaScreen assay to determine the IC50 of this compound for a specific BET protein-partner interaction.

Materials:

  • Purified recombinant "bait" protein (e.g., His-tagged BRD4)

  • Purified biotinylated "prey" protein or peptide (the interacting partner)

  • This compound (I-BET762)

  • Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA)

  • Streptavidin-coated Donor beads

  • Nickel Chelate Acceptor beads

  • 384-well white microplates

  • AlphaScreen-compatible plate reader

Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare solutions of the bait and prey proteins in assay buffer at the desired concentrations (optimization may be required).

  • Assay Procedure:

    • Add a small volume (e.g., 5 µL) of the this compound dilutions or vehicle control to the wells of the 384-well plate.

    • Add the bait protein (e.g., His-tagged BRD4) to all wells.

    • Add the biotinylated prey protein to all wells.

    • Incubate at room temperature for 30-60 minutes to allow for protein interaction and inhibitor binding.

    • In subdued light, add the Nickel Chelate Acceptor beads and incubate for 30-60 minutes.

    • Add the Streptavidin-coated Donor beads and incubate for 30-120 minutes in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • Plot the AlphaScreen signal against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_0 Interaction (No Inhibitor) cluster_1 Inhibition by this compound Donor_Bead Donor Bead (Streptavidin) Biotin_Prey Biotinylated Prey Donor_Bead->Biotin_Prey Acceptor_Bead Acceptor Bead (Ni-Chelate) Signal AlphaScreen Signal Acceptor_Bead->Signal proximity His_Bait His-tagged Bait Biotin_Prey->His_Bait interacts His_Bait->Acceptor_Bead Donor_Bead_Inhib Donor Bead (Streptavidin) Biotin_Prey_Inhib Biotinylated Prey Donor_Bead_Inhib->Biotin_Prey_Inhib Acceptor_Bead_Inhib Acceptor Bead (Ni-Chelate) His_Bait_Inhib His-tagged Bait Acceptor_Bead_Inhib->His_Bait_Inhib No_Signal No Signal Acceptor_Bead_Inhib->No_Signal no proximity Biotin_Prey_Inhib->His_Bait_Inhib interaction blocked IGS_1_76_Alpha This compound IGS_1_76_Alpha->His_Bait_Inhib binds

Figure 3: Principle of AlphaScreen Assay.

This compound is a powerful chemical probe for investigating the biological roles of BET proteins and their involvement in disease. The protocols outlined in these application notes provide a solid foundation for researchers to study the effects of this compound on protein-protein interactions, enabling a deeper understanding of BET protein function and the potential of BET inhibitors as therapeutic agents.

References

Troubleshooting & Optimization

Troubleshooting IGS-1.76 experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for IGS-1.76. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and addressing common issues encountered when working with this compound, a novel inhibitor of the Neuronal Calcium Sensor-1 (NCS-1) and Ric8a protein-protein interaction.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule inhibitor designed to disrupt the protein-protein interaction between human Neuronal Calcium Sensor-1 (hNCS-1) and the guanine nucleotide exchange factor Ric8a. By binding to the interaction surface of these proteins, this compound prevents the formation of the NCS-1/Ric8a complex. This complex is crucial for regulating synaptic function, including synapse number and neurotransmitter release.

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are critical to maintain the stability and activity of this compound.

ConditionRecommendation
Solid Form Store at -20°C, desiccated and protected from light.
Stock Solution Prepare a concentrated stock in anhydrous DMSO. Aliquot into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles.
Working Solution Dilute the stock solution in the appropriate cell culture medium immediately before use.

Q3: I am observing high variability in my cell-based assays with this compound. What are the potential sources of this variability?

Experimental variability in cell-based assays can arise from multiple factors.[1] High variability is an intrinsic feature of anti-cancer drug testing, even among standardized experiments.[1] Key areas to investigate include:

  • Cell Culture Conditions: Inconsistent cell passage number, confluency, or serum batch can significantly impact results.

  • Compound Preparation: Inaccurate pipetting, improper dissolution of this compound, or degradation of the compound can lead to inconsistent concentrations.

  • Assay Protocol: Variations in incubation times, reagent concentrations, or detection methods can introduce variability.

  • Cell Line Stability: Genetic drift and phenotypic changes in continuous cell culture can alter the cellular response to this compound.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected potency (IC50/EC50 values) of this compound.

Possible Causes and Solutions:

CauseTroubleshooting Step
Compound Degradation Prepare fresh stock solutions of this compound from solid material. Ensure proper storage of stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles.
Incomplete Solubilization Ensure this compound is fully dissolved in anhydrous DMSO before further dilution. Use fresh DMSO as it can absorb moisture, which may reduce the solubility of some compounds.[2]
Cell Density Optimize and maintain a consistent cell seeding density for all experiments. High cell density can sometimes lead to a rightward shift in the dose-response curve.
Serum Protein Binding If using serum-containing media, consider that this compound may bind to serum proteins, reducing its effective concentration. Perform experiments in low-serum or serum-free media if your cell line permits.
Assay Interference Rule out any interference of this compound with the assay components (e.g., fluorescence quenching, luciferase inhibition). Run appropriate controls without cells.
Issue 2: High background signal or off-target effects observed in experiments.

Possible Causes and Solutions:

CauseTroubleshooting Step
Compound Cytotoxicity Determine the cytotoxic concentration of this compound in your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). Work with concentrations below the cytotoxic threshold for functional assays.
DMSO Toxicity Ensure the final concentration of DMSO in your assay is consistent across all wells and is below the tolerance level of your cell line (typically <0.5%).
Off-Target Activity Perform control experiments with a structurally related but inactive compound, if available. Also, consider using a secondary assay to confirm the on-target effect of this compound.

Experimental Protocols

General Protocol for Treating Cultured Cells with this compound
  • Cell Seeding: Plate cells at a predetermined optimal density in a multi-well plate and allow them to adhere and stabilize overnight.

  • Compound Preparation:

    • Prepare a fresh serial dilution of this compound from a frozen stock solution in your desired cell culture medium.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Cell Treatment:

    • Carefully remove the old medium from the cell culture plate.

    • Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis: Proceed with your specific downstream assay (e.g., western blotting, immunofluorescence, cAMP measurement).

Visualizations

Signaling Pathway of NCS-1/Ric8a and the Impact of this compound

IGS_176_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm GPCR GPCR G_alpha GPCR->G_alpha Ca2+ Ca²⁺ NCS-1 NCS-1 Ca2+->NCS-1 Activates NCS-1_Ric8a NCS-1/Ric8a Complex NCS-1->NCS-1_Ric8a Ric8a Ric8a Ric8a->NCS-1_Ric8a NCS-1_Ric8a->G_alpha Activates Adenylyl_Cyclase Adenylyl Cyclase G_alpha->Adenylyl_Cyclase Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Synaptic_Function Synaptic Function (Neurotransmitter Release, Synapse Number) cAMP->Synaptic_Function Regulates This compound This compound This compound->NCS-1_Ric8a Inhibits Formation

Caption: this compound inhibits the formation of the NCS-1/Ric8a complex.

Experimental Workflow for Assessing this compound Potency

IGS_176_Workflow cluster_workflow Potency Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_compound Prepare Serial Dilution of this compound seed_cells->prepare_compound treat_cells Treat Cells and Incubate prepare_compound->treat_cells lyse_cells Lyse Cells and Perform Assay treat_cells->lyse_cells read_plate Read Plate on Plate Reader lyse_cells->read_plate analyze_data Analyze Data and Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: A typical workflow for determining the IC50 of this compound.

Troubleshooting Logic Flowchart

Troubleshooting_Flowchart start High Variability Observed check_reagents Are Reagents Fresh? start->check_reagents check_protocol Is Protocol Consistent? check_reagents->check_protocol Yes prepare_new Prepare Fresh This compound & Media check_reagents->prepare_new No check_cells Are Cells Healthy & Consistent? check_protocol->check_cells Yes standardize_protocol Standardize Pipetting, Timing, etc. check_protocol->standardize_protocol No validate_cells Validate Cell Passage & Confluency check_cells->validate_cells No review_data Re-run Experiment & Review Data check_cells->review_data Yes prepare_new->review_data standardize_protocol->review_data validate_cells->review_data

Caption: A logical approach to troubleshooting experimental variability.

References

Optimizing IGS-1.76 concentration for maximum effect

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: IGS-1.76

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the experimental use of this compound, a selective inhibitor of the Intracellular Growth Signal Kinase (IGSK).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the Intracellular Growth Signal Kinase (IGSK). IGSK is a critical component of the Growth Factor Receptor Zeta (GFRZ) signaling pathway. By inhibiting the kinase activity of IGSK, this compound blocks the phosphorylation of the downstream transcription factor Myeloid Proliferation Factor 3 (MPF3), preventing its nuclear translocation and the subsequent expression of genes involved in cell cycle progression.

Q2: What is the recommended starting concentration range for in vitro experiments?

A2: For initial cell-based assays, a starting concentration range of 10 nM to 1 µM is recommended. The optimal concentration will vary depending on the cell line and the specific experimental endpoint. A dose-response experiment is crucial to determine the EC50 for your specific model system.

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in DMSO at concentrations up to 50 mM. For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it in culture medium to the final desired concentration. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced artifacts. Store the DMSO stock solution at -20°C for long-term storage and at 4°C for short-term use (up to one week).

Q4: Is this compound selective for IGSK?

A4: this compound has demonstrated high selectivity for IGSK over other related kinases in biochemical assays. However, as with any kinase inhibitor, off-target effects are possible at higher concentrations. It is recommended to perform control experiments to rule out potential off-target effects in your system.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No observable effect on cell proliferation 1. This compound concentration is too low.2. The cell line does not express the GFRZ/IGSK pathway.3. This compound has degraded.4. Incorrect experimental endpoint measurement.1. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM).2. Confirm the expression of GFRZ, AP-12, IGSK, and MPF3 in your cell line via Western blot or qPCR.3. Use a fresh aliquot of this compound and verify the stock concentration.4. Ensure your proliferation assay (e.g., MTT, BrdU) is properly calibrated and validated.
High level of cell death observed 1. This compound concentration is too high, leading to off-target toxicity.2. The cell line is highly dependent on the IGSK pathway for survival.1. Lower the concentration of this compound and perform a viability assay (e.g., Trypan Blue, Annexin V staining) in parallel with your functional assay.2. This may be the expected on-target effect. Correlate cell death with the inhibition of downstream pathway markers.
Inconsistent results between experiments 1. Variability in cell seeding density.2. Inconsistent this compound dilution.3. Passage number of the cell line is too high.1. Ensure consistent cell numbers are seeded for each experiment.2. Prepare fresh serial dilutions for each experiment from a validated stock solution.3. Use cells within a consistent and low passage number range.
Precipitation of this compound in culture medium 1. The concentration of this compound exceeds its solubility in the aqueous medium.2. The final DMSO concentration is too high.1. Ensure the final concentration of this compound is within the recommended range. If higher concentrations are needed, consider alternative formulation strategies.2. Keep the final DMSO concentration below 0.1%.

Experimental Protocols

Protocol 1: Determination of EC50 for this compound in a Cell Proliferation Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create 2X working solutions.

  • Treatment: Add 100 µL of the 2X this compound working solutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO only) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Proliferation Assay: Measure cell proliferation using an MTT assay. Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Data Analysis: Solubilize the formazan crystals with 150 µL of DMSO and read the absorbance at 570 nm. Plot the percentage of proliferation inhibition against the log concentration of this compound and fit a dose-response curve to determine the EC50 value.

Protocol 2: Western Blot Analysis of IGSK Pathway Inhibition
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against p-MPF3, total MPF3, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of p-MPF3 to total MPF3.

Visualizations

IGS176_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF-9 Growth Factor-9 GFRZ GFRZ GF-9->GFRZ Activation AP12 AP-12 GFRZ->AP12 Recruitment & Phosphorylation IGSK IGSK AP12->IGSK Activation MPF3_cyto MPF3 IGSK->MPF3_cyto Phosphorylation MPF3_nuc MPF3 MPF3_cyto->MPF3_nuc Nuclear Translocation IGS176 This compound IGS176->IGSK Inhibition Genes Gene Expression (Cell Cycle Progression) MPF3_nuc->Genes

Caption: this compound signaling pathway.

EC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis seed Seed Cells (96-well plate) treat Treat Cells (72 hours) seed->treat prepare Prepare this compound Serial Dilutions prepare->treat assay Perform MTT Assay treat->assay read Read Absorbance (570 nm) assay->read plot Plot Dose-Response Curve read->plot calc Calculate EC50 plot->calc

Caption: Workflow for EC50 determination.

Troubleshooting_Logic start No Observable Effect q1 Is IGSK pathway expressed? start->q1 a1_yes Check this compound Concentration & Integrity q1->a1_yes Yes a1_no Select a different cell line q1->a1_no No q2 Is concentration optimal? a1_yes->q2 a2_yes Verify Experimental Endpoint q2->a2_yes Yes a2_no Perform Dose-Response Experiment q2->a2_no No

How to overcome IGS-1.76 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with IGS-1.76, an inhibitor of the human neuronal calcium sensor 1 (hNCS-1) and guanine exchange factor Ric8a protein-protein interaction.

Troubleshooting Guide

Q: My this compound is not dissolving properly in my aqueous buffer. What should I do?

A: this compound has low aqueous solubility. Direct dissolution in aqueous buffers is not recommended. It is crucial to first prepare a concentrated stock solution in an appropriate organic solvent.

Q: I've prepared a stock solution in DMSO, but I see precipitation when I dilute it into my cell culture medium. How can I prevent this?

A: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several steps to troubleshoot this problem:

  • Lower the Final Concentration: The final concentration of this compound in your aqueous medium may be exceeding its solubility limit. Try performing serial dilutions to pinpoint a concentration that remains in solution.

  • Increase the Solvent Concentration: While high concentrations of organic solvents can be toxic to cells, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might be necessary to maintain solubility. Always include a vehicle control in your experiments to account for solvent effects.

  • Use a Surfactant: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to maintain the solubility of hydrophobic compounds in aqueous solutions. A final concentration of 0.01-0.1% is a good starting point.

  • Warm the Solution: Gently warming the aqueous medium to 37°C before and during the addition of the this compound stock solution can sometimes improve solubility. Ensure the compound is stable at this temperature.

Q: My this compound solution appears cloudy. Is it usable?

A: A cloudy solution indicates that the compound has not fully dissolved or has precipitated out of solution. This will lead to inaccurate and unreliable experimental results. Do not use a cloudy solution. Attempt to redissolve the compound using the methods described above or prepare a fresh solution.

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for preparing this compound stock solutions?

A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It has a reported solubility of up to 72 mg/mL in fresh, anhydrous DMSO.[1]

Q: How should I prepare a stock solution of this compound in DMSO?

A: To prepare a stock solution, weigh the desired amount of this compound powder and add the calculated volume of high-purity, anhydrous DMSO. Vortex or sonicate briefly until the solid is completely dissolved. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q: What are the suggested formulations for in vivo studies with this compound?

A: For in vivo administration, this compound is often formulated in a vehicle that enhances its solubility and bioavailability. Common formulations may include a combination of:

  • DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween® 80

  • Corn oil[1][2]

The exact ratio of these components should be optimized for your specific animal model and route of administration.

Q: Are there any general techniques to improve the solubility of compounds like this compound?

A: Yes, several general methods can be employed to enhance the solubility of poorly soluble compounds:

  • Co-solvency: Using a mixture of solvents can improve solubility. For instance, a combination of DMSO and PEG300 is often more effective than either solvent alone.[3][4]

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the solution can increase its solubility.

  • Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the compound, which can lead to a faster dissolution rate.[3][5][6]

Quantitative Solubility Data

Solvent/VehicleConcentrationTemperatureNotes
DMSO72 mg/mL (200.85 mM)[1]Room TemperatureUse fresh, moisture-free DMSO for best results.[1]
In vivo Formulation ExampleNot specifiedNot specifiedA common vehicle includes a mixture of DMSO, PEG300, Tween 80, and a carrier oil like corn oil.[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (MW: 358.45 g/mol )

    • Anhydrous DMSO (high purity)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 3.58 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the tube for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed cell culture medium (e.g., DMEM with 10% FBS)

    • Sterile conical tubes

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • In a sterile conical tube, add 999 µL of pre-warmed cell culture medium.

    • Add 1 µL of the 10 mM this compound stock solution to the medium (this creates a 1:1000 dilution).

    • Immediately vortex the solution for 10-15 seconds to ensure rapid and uniform mixing. This is a critical step to prevent precipitation.

    • The final concentration of this compound will be 10 µM, and the final DMSO concentration will be 0.1%.

    • Use the working solution immediately for your experiments.

Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot add_stock Add Stock Solution to Medium aliquot->add_stock 1:1000 dilution prewarm Pre-warm Aqueous Medium prewarm->add_stock mix Immediately Vortex add_stock->mix use Use Immediately in Experiment mix->use

Caption: Experimental workflow for preparing this compound solutions.

G IGS This compound NCS1 hNCS-1 IGS->NCS1 Inhibits Binding Complex hNCS-1/Ric8a Complex NCS1->Complex Ric8a Ric8a Ric8a->Complex Signaling Downstream Signaling Complex->Signaling Promotes

Caption: this compound mode of action on the hNCS-1/Ric8a pathway.

References

IGS-1.76 not showing expected results in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using IGS-1.76 in their experiments. Based on its nomenclature, this compound is presumed to be an inhibitor of the Insulin-like Growth Factor 1 (IGF-1) signaling pathway. The following information is based on this presumed mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is hypothesized to be an inhibitor of the IGF-1 signaling pathway. This pathway is crucial for cell proliferation, differentiation, and apoptosis.[1] this compound likely targets key components of this pathway, such as the IGF-1 receptor (IGF-1R) or downstream signaling molecules like IRS and Shc proteins, leading to a reduction in cell growth and survival.[1]

Q2: In which cell lines is this compound expected to be effective?

A2: The efficacy of this compound will depend on the cell line's reliance on the IGF-1 signaling pathway for growth and survival. Cancer cell lines with upregulated IGF-1R expression or mutations in the PI3K/Akt or MAPK pathways may be particularly sensitive to this compound.

Q3: What are the potential off-target effects of this compound?

A3: As with any small molecule inhibitor, off-target effects are possible.[2][3][4] These could arise from this compound binding to other kinases or proteins with similar structures to its intended target in the IGF-1 pathway. It is crucial to perform experiments to validate the specificity of this compound in your experimental system.

Troubleshooting Guide

Issue 1: this compound is not showing the expected inhibition of cell viability.

This is a common issue that can arise from several factors, from experimental setup to the biological context of the cells being used.

  • Verify Compound Integrity and Concentration:

    • Ensure that this compound has been stored correctly and has not degraded.

    • Confirm the accuracy of the final concentration in your experiment. Perform serial dilutions carefully.

  • Optimize Treatment Conditions:

    • Treatment Duration: The inhibitory effect of this compound on cell viability may be time-dependent. Try extending the incubation time (e.g., 24, 48, 72 hours).

    • Cell Density: High cell density can sometimes mask the effects of a cytotoxic agent. Optimize the initial cell seeding density.

  • Assess Target Engagement:

    • Use Western Blotting to check if this compound is inhibiting the phosphorylation of key downstream targets of the IGF-1 pathway, such as Akt or ERK. A lack of change in phosphorylation may indicate a problem with the compound or the cell model.

  • Consider Cell Line Specificity:

    • The cell line you are using may not be dependent on the IGF-1 signaling pathway for survival. Consider testing this compound on a positive control cell line known to be sensitive to IGF-1R inhibition.

start No Inhibition of Cell Viability q1 Is Compound Integrity Verified? start->q1 s1 Check Storage & Recalculate Concentration q1->s1 No q2 Are Treatment Conditions Optimized? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Vary Incubation Time & Cell Density q2->s2 No q3 Is Target Engagement Confirmed? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Perform Western Blot for p-Akt/p-ERK q3->s3 No q4 Is the Cell Line Appropriate? q3->q4 Yes a3_yes Yes a3_no No s3->q4 s4 Use a Positive Control Cell Line q4->s4 No end_node Consult Further Technical Support q4->end_node Yes a4_yes Yes a4_no No s4->end_node

Caption: Troubleshooting logic for lack of cell viability inhibition.

Issue 2: Inconsistent results in Western Blot analysis of the IGF-1 signaling pathway.

Reproducibility is key in Western Blotting. Inconsistent results can be frustrating but are often solvable by carefully reviewing your protocol.

  • Sample Preparation:

    • Ensure consistent protein extraction from all samples. Use a reliable lysis buffer and always keep samples on ice to prevent protein degradation.[5][6]

    • Accurately determine protein concentration using a method like the Bradford assay to ensure equal loading.[7]

  • Electrophoresis and Transfer:

    • Verify that your gel percentage is appropriate for the molecular weight of your target proteins (e.g., IGF-1R, Akt, ERK).

    • Ensure complete and even transfer of proteins to the membrane by checking the membrane with Ponceau S stain after transfer.[8]

  • Antibody Incubation:

    • Use antibodies that have been validated for your application.

    • Optimize primary and secondary antibody concentrations and incubation times. High background or no signal can often be attributed to suboptimal antibody usage.

  • Washing Steps:

    • Thorough washing is critical to reduce background noise. Ensure you are using an appropriate wash buffer (e.g., TBST) and performing a sufficient number of washes.

Target ProteinExpected Change with this compoundRationale
p-IGF-1R DecreaseThis compound may directly inhibit receptor phosphorylation.
IGF-1R No ChangeTotal protein levels of the receptor are not expected to change with short-term treatment.
p-Akt DecreaseAkt is a key downstream effector of the IGF-1 pathway.
Akt No ChangeTotal Akt levels should remain constant.
p-ERK DecreaseERK is another important downstream signaling molecule in the IGF-1 pathway.
ERK No ChangeTotal ERK levels should remain constant.
GAPDH/β-actin No ChangeThese are common loading controls and should not be affected by this compound.

Experimental Protocols

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[9] Viable cells with active metabolism convert MTT into a purple formazan product.[9]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed Seed Cells in 96-well Plate adhere Allow Adhesion (Overnight) seed->adhere treat Add this compound & Vehicle Control adhere->treat incubate_treat Incubate (24-72h) treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance (570nm) solubilize->read

Caption: Workflow for a typical cell viability (MTT) assay.

Western Blotting Protocol

Western blotting is used to detect specific proteins in a sample.[5][7]

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[8]

    • Scrape the cells and collect the lysate.[6]

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein.[5][6]

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA or Bradford assay.[7][8]

  • Sample Preparation and Electrophoresis:

    • Normalize the protein concentration for all samples and add Laemmli buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[8]

    • Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[8]

Signaling Pathway Diagram

Simplified IGF-1 Signaling Pathway

The IGF-1 signaling pathway is a complex network that regulates cell growth and survival.[1] Binding of IGF-1 to its receptor (IGF-1R) activates downstream cascades, primarily the PI3K/Akt and RAS/MAPK pathways.[1]

IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R IRS_Shc IRS / Shc IGF1R->IRS_Shc PI3K PI3K IRS_Shc->PI3K RAS RAS IRS_Shc->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation IGS176 This compound IGS176->IGF1R

Caption: Simplified IGF-1 signaling pathway with the putative target of this compound.

References

Technical Support Center: IGS-1.76 Animal Model Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IGS-1.76 in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an experimental inhibitor of the Insulin-like Growth Factor 1 (IGF-1) receptor signaling pathway. By binding to the IGF-1 receptor, this compound blocks the downstream signaling cascade that is implicated in cell proliferation, differentiation, and survival.[1] This pathway is a critical area of investigation for various pathologies.

Q2: Which animal models are suitable for this compound studies?

A2: The choice of animal model will depend on the specific research question. Commonly used models for studying pathways like IGF-1 signaling include genetically engineered mice and rats. Charles River's International Genetic Standardization (IGS) program can help ensure the genetic consistency of inbred and outbred rodent strains, which is crucial for reproducible results.[2]

Q3: What are the recommended routes of administration for this compound in rodents?

A3: The optimal route of administration depends on the desired pharmacokinetic profile and the target tissue. Common routes for systemic delivery include intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) injections. For localized delivery, options such as intracranial or direct tumor injection may be considered. Each route has distinct advantages and disadvantages in terms of bioavailability and potential for local irritation.[3][4]

Q4: How should I determine the appropriate dosage for this compound?

A4: Dose-response studies are essential to determine the optimal therapeutic window for this compound. This typically involves administering a range of doses and monitoring for both efficacy and toxicity. Published studies on similar compounds targeting the IGF-1 pathway can provide a starting point for dose selection.

Q5: What is the recommended formulation for this compound for in vivo studies?

A5: this compound should be formulated in a sterile, biocompatible vehicle. The choice of vehicle will depend on the solubility of the compound. It is crucial that the solution is isotonic and has a physiological pH to minimize irritation and ensure animal welfare.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Bioavailability - Inappropriate route of administration. - Rapid metabolism or clearance of the compound. - Poor absorption from the injection site.- Consider a different route of administration (e.g., IV for direct systemic exposure).[3] - Evaluate the pharmacokinetic profile of this compound to understand its half-life. - Optimize the formulation to enhance solubility and absorption.
High Variability in Results - Inconsistent dosing technique. - Genetic drift within the animal colony.[2] - Animal stress affecting physiological responses.- Ensure all personnel are thoroughly trained in the chosen administration technique.[3] - Use genetically standardized animals from a reputable supplier.[2] - Acclimate animals to handling and procedures to minimize stress.
Injection Site Reactions (e.g., inflammation, necrosis) - The formulation is irritating (e.g., non-physiological pH, high concentration). - The injection volume is too large for the chosen site. - Improper injection technique.- Reformulate this compound in a buffered, isotonic solution.[5] - Reduce the injection volume or split the dose across multiple sites.[3][4] - Review and refine the injection procedure with trained personnel.
Off-Target Effects or Toxicity - The dose is too high. - The compound has non-specific binding. - The animal model is particularly sensitive.- Conduct a dose-escalation study to identify the maximum tolerated dose. - Perform in vitro assays to assess the specificity of this compound. - Consider using a different animal strain or species.
Difficulty Crossing the Blood-Brain Barrier (for CNS studies) - The compound has a high molecular weight or is not lipid-soluble.[6] - Active efflux by transporters like P-glycoprotein.[6]- Explore strategies to enhance BBB penetration, such as co-administration with a P-gp inhibitor or formulation in nanoparticles.[6] - Consider direct CNS delivery methods like intracranial or intrathecal injection.[3][4]

Experimental Protocols

This compound Signaling Pathway (Hypothetical)

The following diagram illustrates the hypothetical signaling pathway inhibited by this compound.

IGS176_Pathway IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R Binds IRS IRS IGF1R->IRS Activates IGS176 This compound IGS176->IGF1R Inhibits PI3K PI3K IRS->PI3K AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Animal_Acclimation Animal Acclimation Tumor_Implantation Tumor Cell Implantation Animal_Acclimation->Tumor_Implantation Randomization Tumor Growth & Animal Randomization Tumor_Implantation->Randomization Treatment This compound or Vehicle Administration Randomization->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Body_Weight Body Weight Monitoring Treatment->Body_Weight Endpoint Endpoint & Tissue Collection Tumor_Measurement->Endpoint Body_Weight->Endpoint Analysis Data Analysis Endpoint->Analysis

References

Validation & Comparative

A Comparative Guide to SUMOylation Inhibitors: Evaluating Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy and the modulation of cellular processes, the inhibition of SUMOylation has emerged as a promising strategy. This guide provides an objective comparison of the efficacy of various small molecule SUMOylation inhibitors, supported by available experimental data. It is important to note that the initially requested compound, IGS-1.76, is not a SUMOylation inhibitor but rather an inhibitor of the protein-protein interaction between NCS-1 and Ric8a. Therefore, this guide will focus on genuine SUMOylation inhibitors.

The SUMOylation cascade is a critical post-translational modification process that regulates the function of numerous proteins involved in essential cellular activities, including DNA repair, signal transduction, and cell cycle control. Dysregulation of this pathway is implicated in various diseases, particularly cancer, making its components attractive therapeutic targets.

Mechanism of Action: Targeting the SUMOylation Cascade

The majority of current SUMOylation inhibitors target the first and rate-limiting step of the cascade, catalyzed by the SUMO-activating enzyme (SAE or E1). By blocking the E1 enzyme, these inhibitors prevent the activation of SUMO proteins, thereby halting the entire downstream conjugation process.

SUMOylation_Pathway cluster_activation Activation (E1) cluster_conjugation Conjugation (E2) cluster_ligation Ligation (E3) cluster_deconjugation Deconjugation SUMO SUMO E1 SAE1/SAE2 (E1) ATP ATP ATP->E1 E1_SUMO E1~SUMO E1->E1_SUMO Forms Thioester Bond E2 Ubc9 (E2) E1_SUMO->E2 Transfers SUMO E2_SUMO E2~SUMO E2->E2_SUMO Forms Thioester Bond Substrate Substrate Protein E2_SUMO->Substrate Assisted by E3 E3 E3 Ligase E3->Substrate SUMO_Substrate SUMO-Substrate Substrate->SUMO_Substrate SUMOylation SUMO_Substrate->Substrate DeSUMOylation SENP SENP SENP->SUMO_Substrate Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents: - E1, E2, SUMO - Substrate - ATP, Buffer Mix Mix enzymes, substrate, and inhibitor Reagents->Mix Inhibitor Prepare Inhibitor Dilutions Inhibitor->Mix Incubate Incubate at 37°C Mix->Incubate Add ATP Stop Stop reaction Incubate->Stop SDS_PAGE SDS-PAGE Stop->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Quantify Quantify Bands Western_Blot->Quantify IC50 Calculate IC50 Quantify->IC50

IGS-1.76: A Head-to-Head Comparison with Alternative Small Molecule Inhibitors in Targeting the NCS-1/Ric8a Interaction for Fragile X Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the small molecule inhibitor IGS-1.76 with its predecessor, FD44. Both compounds target the protein-protein interaction (PPI) between the neuronal calcium sensor 1 (NCS-1) and the guanine exchange factor Ric8a, a promising therapeutic target for Fragile X syndrome (FXS) and other related synaptopathies.

Fragile X syndrome is a genetic disorder characterized by intellectual disability and behavioral challenges, stemming from synaptic abnormalities. The interaction between NCS-1 and Ric8a plays a crucial role in regulating synapse number and function. Inhibiting this interaction has emerged as a potential strategy to ameliorate the synaptic pathology in FXS. This guide delves into the comparative efficacy of this compound and its forerunner, FD44, presenting key experimental data and methodologies.

Quantitative Comparison of Inhibitor Performance

This compound was developed through a rational design approach aimed at improving the potency of the initial hit compound, FD44. The following table summarizes the key quantitative data from head-to-head comparisons.

ParameterThis compoundFD44Fold ImprovementReference
Binding Affinity (Kd) for dNCS-1 1.13 ± 0.35 µM71 ± 4 µM~63-fold[1]
Inhibition of human NCS-1/Ric8a complex HighModerate-[1]

Mechanism of Action and Signaling Pathway

Both this compound and FD44 act by disrupting the interaction between NCS-1 and Ric8a. This interaction is a key component of a signaling pathway that regulates synaptic function. By inhibiting this PPI, these small molecules can modulate synapse number and neurotransmitter release, offering a potential therapeutic intervention for synaptopathies like Fragile X syndrome.

NCS-1_Ric8a_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_inhibition Inhibition by Small Molecules Ca_ion Ca²⁺ Influx NCS1 NCS-1 Ca_ion->NCS1 Activates PPI NCS-1/Ric8a Interaction NCS1->PPI Ric8a Ric8a Ric8a->PPI Synaptic_Vesicle Synaptic Vesicle Release PPI->Synaptic_Vesicle Modulates IGS_1_76 This compound IGS_1_76->PPI Inhibits FD44 FD44 FD44->PPI Inhibits Co-IP_Workflow start Start: HEK293 cells co-transfected with NCS-1 and V5-Ric8a treatment Treat with This compound or FD44 start->treatment lysis Cell Lysis treatment->lysis preclear Pre-clear lysate with Protein A/G beads lysis->preclear ip Immunoprecipitate with anti-NCS-1 antibody preclear->ip capture Capture complexes with Protein A/G beads ip->capture wash Wash beads capture->wash elute Elute proteins wash->elute wb Western Blot for NCS-1 and V5-Ric8a elute->wb end End: Quantify inhibition wb->end Binding_Affinity_Workflow start Start: Purified dNCS-1 protein titration Titrate with increasing concentrations of This compound or FD44 start->titration measurement Measure Tryptophan Fluorescence (Ex: 295nm, Em: 300-400nm) titration->measurement analysis Plot ΔFluorescence vs. [Compound] measurement->analysis fitting Fit data to a binding model analysis->fitting end End: Determine Kd fitting->end

References

Specificity of IGS-1.76 in Targeting the NCS-1/Ric8a Interaction: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparison of the protein-protein interaction inhibitor IGS-1.76 with similar compounds reveals its high potency and specificity for the Neuronal Calcium Sensor 1 (NCS-1) and Ric8a complex, a key therapeutic target for Fragile X syndrome. This guide provides researchers, scientists, and drug development professionals with a comprehensive assessment of this compound, including comparative quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

This compound is a small molecule inhibitor designed to disrupt the protein-protein interaction (PPI) between NCS-1 and the guanine nucleotide exchange factor Ric8a.[1][2] This interaction is crucial for regulating synapse function, and its dysregulation has been implicated in the pathophysiology of Fragile X syndrome, the most common inherited cause of intellectual disability.[1][2] By inhibiting the NCS-1/Ric8a complex, this compound presents a promising therapeutic strategy to normalize synaptic function.[1][2]

Comparative Analysis of Inhibitor Potency

This compound has demonstrated significantly higher potency in inhibiting the NCS-1/Ric8a interaction compared to its predecessor, FD44, and other analogs. The following table summarizes the available quantitative data on the binding affinity and inhibitory activity of these compounds.

CompoundBinding Affinity (Kd) to dNCS-1 (μM)Inhibition of hNCS-1/Ric8a Interaction
This compound 1.13 ± 0.35 Most potent inhibitor
FD4471 ± 4Effective inhibitor
MR4.43Not reportedModerate inhibitor
IGS-3.31Not reportedModerate inhibitor

Table 1: Comparison of the binding affinity and inhibitory potency of this compound and similar compounds. Data extracted from Roca et al., 2018.[2]

Signaling Pathway and Mechanism of Action

This compound functions as an allosteric inhibitor of the NCS-1/Ric8a interaction. The crystal structure of the dNCS-1/IGS-1.76 complex reveals that, similar to FD44, it binds to a hydrophobic pocket on NCS-1.[1] This binding event stabilizes an inactive conformation of NCS-1, preventing its interaction with Ric8a and thereby disrupting the downstream signaling cascade that regulates synapse number and function.

NCS-1_Ric8a_Signaling_Pathway cluster_0 Normal Synaptic Regulation cluster_1 Inhibition by this compound NCS-1 NCS-1 NCS-1_Ric8a_Complex NCS-1/Ric8a Complex NCS-1->NCS-1_Ric8a_Complex NCS-1_inactive NCS-1 (Inactive) NCS-1->NCS-1_inactive Conformational change Ric8a Ric8a Ric8a->NCS-1_Ric8a_Complex Downstream_Signaling Downstream Signaling NCS-1_Ric8a_Complex->Downstream_Signaling Synapse_Function Normal Synapse Function Downstream_Signaling->Synapse_Function This compound This compound This compound->NCS-1 Binds to hydrophobic pocket Ric8a_unbound Ric8a NCS-1_inactive->Ric8a_unbound Interaction Blocked

Mechanism of this compound Action

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the assessment of this compound's specificity.

Co-Immunoprecipitation Assay for PPI Inhibition

This assay is used to determine the ability of a compound to inhibit the interaction between human NCS-1 (hNCS-1) and Ric8a in a cellular context.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured under standard conditions. Cells are co-transfected with plasmids encoding for hNCS-1 and a tagged version of Ric8a (e.g., V5-tag).

  • Compound Treatment: Following transfection, cells are treated with the test compounds (this compound, FD44, etc.) at various concentrations or a single screening concentration (e.g., 20 µM). A vehicle control (e.g., DMSO) is run in parallel.

  • Cell Lysis: After a suitable incubation period, cells are harvested and lysed in a buffer compatible with immunoprecipitation (e.g., RIPA buffer) containing protease inhibitors.

  • Immunoprecipitation: The cell lysates are incubated with an antibody specific for NCS-1. The antibody-protein complexes are then captured using protein A/G-agarose beads.

  • Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluted proteins are then separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with antibodies against the Ric8a tag (e.g., anti-V5) and NCS-1 to detect the co-immunoprecipitated proteins.

  • Densitometry Analysis: The intensity of the bands corresponding to Ric8a and NCS-1 is quantified using densitometry software. The ratio of co-immunoprecipitated Ric8a to immunoprecipitated NCS-1 is calculated and compared between treated and control samples to determine the percentage of inhibition.

Tryptophan Emission Fluorescence for Binding Affinity

This biophysical assay measures the direct binding of a compound to a protein by monitoring changes in the intrinsic fluorescence of tryptophan residues within the protein.

Methodology:

  • Protein Preparation: Purified recombinant Drosophila NCS-1 (dNCS-1) is prepared and its concentration accurately determined.

  • Fluorescence Measurement: The fluorescence emission spectrum of dNCS-1 is recorded using a spectrofluorometer. The excitation wavelength is set to 295 nm (to selectively excite tryptophan residues), and the emission is scanned from 300 to 400 nm.

  • Titration with Compound: Aliquots of a concentrated stock solution of the test compound (e.g., this compound) are sequentially added to the protein solution. After each addition, the solution is allowed to equilibrate, and the fluorescence emission spectrum is recorded.

  • Data Analysis: The change in fluorescence intensity at the emission maximum is plotted against the concentration of the compound. The resulting binding curve is then fitted to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd), which is a measure of the binding affinity.

Experimental_Workflow cluster_CoIP Co-Immunoprecipitation Assay cluster_Fluorescence Tryptophan Fluorescence Assay A1 Transfect HEK293 cells with hNCS-1 and Ric8a-V5 A2 Treat cells with This compound or control A1->A2 A3 Lyse cells A2->A3 A4 Immunoprecipitate with anti-NCS-1 Ab A3->A4 A5 Western Blot for Ric8a-V5 and NCS-1 A4->A5 A6 Quantify Inhibition A5->A6 Result Comparative Specificity Data A6->Result B1 Measure baseline fluorescence of purified dNCS-1 B2 Titrate with this compound B1->B2 B3 Record fluorescence change B2->B3 B4 Plot change vs. concentration B3->B4 B5 Calculate Kd B4->B5 B5->Result

References

Safety Operating Guide

Essential Guide to the Proper Disposal of IGS-1.76

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive overview of the recommended disposal procedures for IGS-1.76, a research chemical identified as N-(benzo[d]thiazol-2-yl)-3,3-diphenylpropanamide.

Chemical Identity:

Identifier Value
Common Name This compound
Chemical Name N-(benzo[d]thiazol-2-yl)-3,3-diphenylpropanamide
CAS Number 313480-47-6
Molecular Formula C22H18N2OS
Appearance White to Off-white Solid
Primary Use For research use only

Immediate Safety and Handling Precautions

Due to the absence of a publicly available, detailed Safety Data Sheet (SDS) specifically for this compound, it is crucial to treat this compound as a substance with unknown toxicity and potential hazards. The following general precautions should be strictly adhered to:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling this compound.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Ingestion and Inhalation: Avoid ingestion and inhalation of the powder. If ingested, seek immediate medical attention. If inhaled, move to an area with fresh air.

Disposal Procedures

As a research chemical with limited safety data, the disposal of this compound must be managed by a licensed and qualified hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular solid waste.

Step-by-Step Disposal Workflow:

  • Waste Identification and Segregation:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound (N-(benzo[d]thiazol-2-yl)-3,3-diphenylpropanamide)".

    • Segregate this compound waste from other chemical waste streams to avoid potential incompatible reactions.

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste.

    • Ensure the container is kept tightly sealed when not in use.

  • Storage:

    • Store the waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Follow all institutional and local regulations for the storage of hazardous waste.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • Provide them with all available information about the chemical.

The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste.

DisposalWorkflow A Identify Waste Chemical (this compound) B Segregate from Incompatible Waste A->B C Label Container Clearly: 'Hazardous Waste' 'this compound' B->C D Use Dedicated, Sealed Waste Container C->D E Store in Designated Hazardous Waste Area D->E F Contact EHS or Licensed Disposal Vendor E->F G Arrange for Professional Waste Pickup F->G

General Chemical Waste Disposal Workflow

Spill and Emergency Procedures

In the event of a spill, the primary objective is to ensure personnel safety and prevent environmental contamination.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Increase ventilation in the area, if it is safe to do so.

  • Contain: For a small spill of solid this compound, carefully cover it with an absorbent material, such as vermiculite or sand. Avoid raising dust.

  • Clean-up:

    • Wearing appropriate PPE, gently sweep the absorbent material and spilled substance into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., as recommended by your EHS department) and then with soap and water.

    • Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department immediately.

The logical relationship for spill response is outlined in the diagram below.

SpillResponse Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Assess Assess Spill Size & Hazard Evacuate->Assess SmallSpill Small, Controllable Spill Assess->SmallSpill LargeSpill Large or Unknown Hazard Spill Assess->LargeSpill Contain Contain Spill with Absorbent Material SmallSpill->Contain Yes EHSResponse Activate Emergency Response (EHS) LargeSpill->EHSResponse Yes Cleanup Collect Waste for Disposal Contain->Cleanup Report Report to EHS Cleanup->Report EHSResponse->Report

Decision-Making Flowchart for Chemical Spill Response

Disclaimer: The information provided is based on general laboratory safety principles. It is imperative to obtain the specific Safety Data Sheet (SDS) for this compound from the manufacturer or supplier and to consult with your institution's Environmental Health and Safety department for guidance tailored to your specific facilities and local regulations.

Standard Operating Procedure: Handling Investigational Compound IGS-1.76

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As "IGS-1.76" is an investigational compound with no publicly available safety data, this document provides guidance based on best practices for handling novel, potentially potent chemical entities. A compound-specific risk assessment must be performed by qualified personnel before any handling occurs.

Immediate Safety and Hazard Assessment

Prior to handling this compound, a thorough risk assessment is mandatory. This process determines the necessary containment and personal protective equipment (PPE) required to minimize exposure. The workflow below outlines the essential steps for this assessment.

cluster_0 Phase 1: Pre-Handling Assessment cluster_1 Phase 2: Control Plan cluster_2 Phase 3: Implementation A Gather Existing Data (e.g., structural analogs, in silico predictions) B Assume High Potency in Absence of Data A->B C Define Experimental Procedures (e.g., quantity, duration, frequency) A->C D Perform Formal Risk Assessment (Identify hazards, evaluate risks) B->D C->D E Select Engineering Controls (e.g., fume hood, glovebox) D->E F Determine Required PPE (Based on Risk Level) D->F G Develop Handling & Disposal SOPs E->G F->G H Train All Personnel G->H I Begin Experimentation H->I

Caption: Risk assessment and control plan workflow for this compound.

Personal Protective Equipment (PPE) Plan

The level of PPE required is dictated by the risk assessment and the specific task being performed. The following table summarizes recommended PPE based on a tiered control approach.

Task / Operation Risk Level Primary Engineering Control Respiratory Protection Hand Protection Eye/Face Protection Body Protection
Storage & Transport LowGeneral Lab VentilationNot typically requiredNitrile Gloves (single pair)Safety GlassesLab Coat
Low-Energy Operations (e.g., dilutions in solution)MediumChemical Fume HoodNot required if in hoodDouble Nitrile GlovesSafety GogglesLab Coat
High-Energy Operations (e.g., weighing powder, sonicating)HighVentilated Balance Enclosure or GloveboxN95/FFP3 Respirator (if not in glovebox)Double Nitrile Gloves (or thicker chemical-resistant gloves)Face Shield & Safety GogglesDisposable Gown over Lab Coat
High-Concentration Handling HighGlovebox or Closed SystemSupplied Air Respirator (if system is opened)Chemical-Resistant Gloves (e.g., Butyl)Face Shield & Safety GogglesChemical-Resistant Apron & Gown

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines a general workflow for handling this compound powder to create a stock solution.

cluster_prep Preparation cluster_handling Handling (in Ventilated Enclosure) cluster_cleanup Cleanup & Storage A Verify Fume Hood Certification B Don Required PPE (High Risk Level) A->B C Prepare Spill Kit & Waste Containers B->C D Tare Weighing Vessel C->D E Carefully Weigh This compound Powder D->E F Add Solvent to Dissolve Compound E->F G Cap & Vortex/Sonicate to Ensure Dissolution F->G H Decontaminate Surfaces & Equipment G->H I Segregate & Dispose of Waste H->I J Label & Store Stock Solution Properly I->J

Caption: General workflow for weighing and dissolving this compound.

Detailed Methodology: Weighing and Solubilization
  • Preparation:

    • Ensure the chemical fume hood or ventilated balance enclosure has a valid certification.

    • Don the appropriate PPE as determined by the risk assessment (e.g., double gloves, lab coat, safety goggles, face shield).

    • Place a plastic-backed absorbent liner on the work surface.

    • Prepare designated, labeled waste containers for solid and liquid waste.

    • Ensure a spill kit compatible with the solvent is readily accessible.

  • Weighing:

    • Use a tared, disposable weigh boat or vial inside the ventilated enclosure.

    • Use anti-static tools if possible.

    • Carefully transfer the required amount of this compound powder, avoiding any dispersal of dust.

    • Close the primary container of this compound immediately after dispensing.

  • Solubilization:

    • Add the desired solvent to the vessel containing the this compound powder.

    • Cap the vessel securely before removing it from the enclosure for vortexing or sonication.

    • If sonication is used, ensure the vessel is properly sealed to prevent aerosol generation.

  • Cleanup:

    • Wipe down all surfaces, the exterior of the vial, and any equipment used with an appropriate decontamination solution (e.g., 70% ethanol), followed by water.

    • Dispose of all contaminated disposables (gloves, liners, weigh boats) in the designated solid waste container.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste. Proper segregation is critical.

cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_sharps Sharps Waste Start Waste Generated Solid_Waste Contaminated PPE (gloves, gowns) Disposables (pipette tips, tubes) Start->Solid_Waste Liquid_Waste Unused Solutions Contaminated Solvents (from decontamination) Start->Liquid_Waste Sharps_Waste Contaminated Needles Contaminated Glassware (broken vials, slides) Start->Sharps_Waste Solid_Container Labelled Hazardous Solid Waste Bin Solid_Waste->Solid_Container Disposal_Vendor Arrange Pickup by Certified Hazardous Waste Vendor Solid_Container->Disposal_Vendor Liquid_Container Labelled Hazardous Liquid Waste Bottle (Chemically Compatible) Liquid_Waste->Liquid_Container Liquid_Container->Disposal_Vendor Sharps_Container Puncture-Proof Sharps Container Sharps_Waste->Sharps_Container Sharps_Container->Disposal_Vendor

Caption: Decision tree for the segregation of this compound waste.

Disposal Protocol:

  • Segregation: Do not mix waste streams. Use separate, clearly labeled containers for solids, liquids, and sharps.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the name of the chemical (this compound), and the primary hazard (e.g., "Toxic," "Potent Compound").

  • Storage: Store waste containers in a designated satellite accumulation area away from general lab traffic.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office and their certified hazardous waste vendor. Never dispose of this compound waste down the drain or in regular trash.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.